BBT594
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F3N7O3/c1-18(39)34-25-15-26(33-17-32-25)41-22-5-6-24-19(13-22)7-8-38(24)27(40)35-21-4-3-20(23(14-21)28(29,30)31)16-37-11-9-36(2)10-12-37/h3-6,13-15,17H,7-12,16H2,1-2H3,(H,35,40)(H,32,33,34,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLNKQZLPGLOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(CC3)C(=O)NC4=CC(=C(C=C4)CN5CCN(CC5)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BBT-594: A Technical Guide for Researchers on a Novel RET Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Rearranged during Transfection (RET) receptor tyrosine kinase is a clinically validated oncogenic driver in a variety of solid tumors, including non-small cell lung cancer and thyroid cancers. The development of selective RET inhibitors has significantly improved patient outcomes. BBT-594 (also known as NVP-BBT594) has been identified as a potent inhibitor of the RET kinase. This technical guide provides a comprehensive overview of the available preclinical data on BBT-594, its mechanism of action, and detailed experimental protocols for its evaluation as a therapeutic agent in RET-driven malignancies. While extensive public data on BBT-594 remains limited, this document serves as a foundational resource for researchers interested in its further investigation and development.
Introduction to RET in Cancer
The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Genetic alterations, including fusions and point mutations, can lead to constitutive activation of the RET kinase, driving oncogenesis in various cancers.[2] The successful development of selective RET inhibitors like selpercatinib and pralsetinib has validated RET as a therapeutic target.[3]
BBT-594 has emerged as a potent inhibitor of RET. This guide synthesizes the current knowledge on BBT-594 and provides a framework for its preclinical evaluation.
BBT-594: Mechanism of Action and Preclinical Data
BBT-594 is a small molecule inhibitor that has demonstrated potent inhibition of the RET receptor tyrosine kinase.[4] While originally investigated for other kinase targets such as BCR-ABL and JAK2, its activity against RET has been noted in specific preclinical models.[5][6]
Chemical Structure
The chemical structure of BBT-594 (NVP-BBT594) is presented below.
-
Formula: C₂₈H₃₀F₃N₇O₃
-
Molecular Weight: 569.58 g/mol
-
CAS No.: 882405-89-2
Mechanism of Action
BBT-594 is characterized as a Type II kinase inhibitor. This class of inhibitors binds to and stabilizes the inactive, "DFG-out" conformation of the kinase domain.[6] This mode of action can offer advantages in terms of selectivity and the ability to overcome certain resistance mutations.
Preclinical Activity
Publicly available data on the preclinical activity of BBT-594 as a RET inhibitor is primarily focused on its effects in breast cancer models.
-
Inhibition of GDNF-RET Signaling: In MCF7 breast cancer cells, NVP-BBT594 has been shown to impair downstream signaling mediated by the Glial cell line-derived neurotrophic factor (GDNF)-RET pathway.[4]
-
Suppression of Downstream Effectors: Treatment with NVP-BBT594 resulted in the suppression of phosphorylation of RET, ERK1/2, and AKT.[4]
-
Cell Viability: NVP-BBT594 blocks the GDNF-mediated enhancement of MCF7-LTED cell viability in both 2D and 3D cell culture models.[4]
Quantitative Data
Specific IC50 values for BBT-594 against a panel of wild-type and mutant RET kinases are not extensively available in the public domain. The following table summarizes the known qualitative and contextual activity.
| Target/Context | Observed Effect | Reference |
| GDNF-RET Signaling (MCF7 cells) | Impaired downstream signaling | [4] |
| RET, ERK1/2, AKT Phosphorylation (MCF7 cells) | Suppressed | [4] |
| MCF7-LTED Cell Viability (GDNF-mediated) | Blocked | [4] |
| RET Kinase (General) | Potent Inhibitor | [4] |
Experimental Protocols for Evaluation of RET Inhibitors
The following sections provide detailed, generalized protocols for the key in vitro and in vivo experiments required to characterize a novel RET inhibitor like BBT-594.
In Vitro RET Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified RET kinase.
Materials:
-
Recombinant human RET kinase (e.g., Promega, Reaction Biology)[7][8]
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[7]
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., BBT-594) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[7]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µl of the test compound dilution or DMSO (vehicle control).
-
Add 2 µl of a solution containing the RET kinase in kinase buffer.
-
Add 2 µl of a solution containing the substrate and ATP in kinase buffer.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay
This protocol describes how to assess the effect of a RET inhibitor on the viability of cancer cell lines harboring RET alterations.
Materials:
-
RET-dependent cancer cell line (e.g., a cell line with a KIF5B-RET fusion)
-
Complete cell culture medium
-
Test compound (e.g., BBT-594) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9]
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µl of the medium containing the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[11]
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
In Vivo Tumor Xenograft Model
This protocol details a general procedure for evaluating the anti-tumor efficacy of a RET inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)[12]
-
RET-driven cancer cells
-
Matrigel (optional)
-
Test compound (e.g., BBT-594) formulated for oral gavage or other appropriate route of administration[4]
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the cancer cells (typically 1-10 million cells in sterile PBS, potentially mixed with Matrigel) into the flank of each mouse.[12]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[13]
-
Administer the test compound or vehicle control to the mice according to the planned dosing schedule and route.[13]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.[14]
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement, histopathology).
-
Analyze the data by comparing the tumor growth inhibition in the treatment group to the control group.
Visualizations
RET Signaling Pathway
The following diagram illustrates the canonical RET signaling pathway and the points of intervention for a RET inhibitor like BBT-594.
Caption: Simplified RET signaling pathway and the inhibitory action of BBT-594.
Experimental Workflow for RET Inhibitor Evaluation
This diagram outlines the typical workflow for the preclinical evaluation of a novel RET inhibitor.
Caption: Preclinical development workflow for a targeted cancer therapeutic like BBT-594.
Conclusion and Future Directions
BBT-594 is a potent RET inhibitor with a Type II binding mechanism. While current publicly available data is limited, the preliminary findings in breast cancer models suggest a potential therapeutic role in RET-driven cancers. Further comprehensive preclinical studies are warranted to fully characterize its efficacy, selectivity, and potential to overcome resistance to existing RET inhibitors. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation of BBT-594 and other novel RET-targeted therapies. The elucidation of its activity against a broad panel of RET alterations and its in vivo efficacy in relevant cancer models will be critical next steps in its development path.
References
- 1. What are RET inhibitors and how do they work? [synapse.patsnap.com]
- 2. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective inhibition of RET mediated cell proliferation in vitro by the kinase inhibitor SPP86 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Development of NVP-BBT594
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BBT594 is a potent, ATP-competitive, type II inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. Initially developed as an inhibitor of the T315I mutant of BCR-ABL, its therapeutic potential was later recognized in the context of myeloproliferative neoplasms (MPNs), which are frequently driven by a constitutively active V617F mutation in JAK2. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of NVP-BBT594, offering valuable insights for researchers and drug development professionals in the field of kinase inhibitors and targeted cancer therapy. Although NVP-BBT594's development was ultimately halted due to selectivity and pharmacokinetic challenges, the program provided crucial learnings that informed the development of next-generation type II JAK2 inhibitors like NVP-CHZ868.
Core Data Summary
The following tables summarize the key quantitative data reported for NVP-BBT594, providing a clear comparison of its activity against various cell lines and kinases.
Table 1: In Vitro Cellular Potency of NVP-BBT594
| Cell Line | Expressed Kinase | IC50 (nM) | Reference |
| Ba/F3-CRLF2 | JAK2 R683G | 8.5 | [1][2] |
| Ba/F3-EPOR | JAK2 V617F | 29 | [1][2] |
IC50 values represent the concentration of NVP-BBT594 required to inhibit 50% of cell proliferation.
Mechanism of Action: A Type II Kinase Inhibitor
NVP-BBT594 is distinguished as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active (DFG-in) conformation of the kinase, type II inhibitors bind to and stabilize the inactive (DFG-out) conformation.[3][4] This specific binding mode prevents the phosphorylation of the activation loop, a critical step in kinase activation.[3][4]
The JAK-STAT signaling cascade is initiated by cytokine binding to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene expression. In MPNs, the JAK2 V617F mutation leads to constitutive activation of this pathway, driving uncontrolled cell proliferation.
By stabilizing the inactive conformation of JAK2, NVP-BBT594 effectively blocks this aberrant signaling, leading to the inhibition of cell growth in JAK2-dependent cancer cells.
Signaling Pathway Diagram
Caption: The JAK2-STAT5 signaling pathway and the inhibitory action of NVP-BBT594.
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of NVP-BBT594 are provided below.
Cell-Based Proliferation Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of NVP-BBT594 in various cancer cell lines.
Methodology:
-
Cell Culture: Murine pro-B Ba/F3 cells expressing either CRLF2 with JAK2 R683G or the erythropoietin receptor (EPOR) with JAK2 V617F were cultured in appropriate media supplemented with growth factors.
-
Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of NVP-BBT594 or a vehicle control (DMSO).
-
Incubation: Plates were incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was assessed using a colorimetric assay, such as the MTT or MTS assay, or a luminescence-based assay, such as CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence readings were normalized to the vehicle-treated control wells, and the IC50 values were calculated by fitting the data to a four-parameter logistic dose-response curve.
Kinase Inhibition Assays
Objective: To determine the biochemical potency of NVP-BBT594 against purified kinases.
Methodology:
-
Reagents: Purified recombinant kinase domains, a suitable substrate peptide, ATP, and the test compound (NVP-BBT594) were prepared in an appropriate assay buffer.
-
Reaction Setup: The kinase, substrate, and varying concentrations of NVP-BBT594 were pre-incubated in a microplate.
-
Initiation of Reaction: The kinase reaction was initiated by the addition of ATP.
-
Incubation: The reaction mixture was incubated at a controlled temperature for a specific period.
-
Detection: The extent of substrate phosphorylation was quantified using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
Luminescence-Based Assays: Measuring the amount of ATP consumed during the reaction.
-
-
Data Analysis: The IC50 values were determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
X-ray Crystallography
Objective: To determine the three-dimensional structure of NVP-BBT594 in complex with the JAK2 kinase domain.
Methodology:
-
Protein Expression and Purification: The kinase domain of human JAK2 was expressed in a suitable expression system (e.g., insect cells or E. coli) and purified to homogeneity using chromatographic techniques.
-
Complex Formation: The purified JAK2 kinase domain was incubated with a molar excess of NVP-BBT594 to ensure complete binding.
-
Crystallization: The protein-inhibitor complex was subjected to crystallization screening using various precipitants, buffers, and additives.
-
Data Collection: X-ray diffraction data were collected from a single, well-diffracting crystal at a synchrotron source.
-
Structure Determination and Refinement: The crystal structure was solved using molecular replacement, and the atomic model was built and refined against the diffraction data to yield a high-resolution structure.
Experimental Workflow Diagram
Caption: A generalized workflow for the discovery and preclinical development of a kinase inhibitor like NVP-BBT594.
Developmental Challenges and Discontinuation
Despite its promising in vitro potency and novel mechanism of action, the development of NVP-BBT594 was discontinued. The primary reasons cited for its termination were:
-
Poor Selectivity: While potent against JAK2, NVP-BBT594 likely exhibited off-target activity against other kinases, which could lead to undesirable side effects.
-
Unfavorable Pharmacokinetic Properties: The compound was found to be unfit for in vivo studies, suggesting issues with absorption, distribution, metabolism, and/or excretion (ADME) that would limit its therapeutic window and clinical utility.[3]
Conclusion
The discovery and development of NVP-BBT594 represent a significant step in the exploration of type II inhibitors for JAK2. While the compound itself did not progress to clinical trials, the knowledge gained from its preclinical evaluation was invaluable. The structural and biological insights derived from NVP-BBT594 directly contributed to the design and development of more optimized and clinically viable type II JAK2 inhibitors. This technical guide serves as a comprehensive resource for understanding the foundational work on NVP-BBT594 and its impact on the ongoing quest for more effective and selective treatments for myeloproliferative neoplasms and other JAK-driven diseases.
References
BBT594: A Technical Guide to its DFG-out Conformation Binding and Inhibition of JAK2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action, binding characteristics, and experimental evaluation of BBT594, a potent type II inhibitor of Janus Kinase 2 (JAK2). By stabilizing the 'DFG-out' conformation, this compound provides a distinct approach to kinase inhibition, offering potential advantages in selectivity and overcoming resistance mechanisms associated with traditional type I inhibitors. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows relevant to the study of this compound and similar compounds.
Introduction: The Significance of Type II Kinase Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signal transduction through the JAK-STAT pathway. Dysregulation of this pathway, often due to activating mutations such as JAK2 V617F, is a hallmark of myeloproliferative neoplasms (MPNs). While type I kinase inhibitors, which bind to the active 'DFG-in' conformation of the kinase domain, have shown clinical efficacy, they are often associated with off-target effects and the development of resistance.
This compound emerges as a significant research compound due to its classification as a type II inhibitor. These inhibitors bind to and stabilize the inactive 'DFG-out' conformation of the kinase, a structural state where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This mode of action provides access to an allosteric pocket adjacent to the ATP-binding site, which can be exploited to achieve greater selectivity and to overcome resistance mutations that affect the ATP-binding pocket targeted by type I inhibitors.
Mechanism of Action: Stabilizing the DFG-out Conformation
The catalytic activity of protein kinases is critically regulated by the conformation of the activation loop. In the active state ('DFG-in'), the aspartate residue of the DFG motif points into the ATP-binding site, coordinating magnesium ions essential for catalysis. In the inactive 'DFG-out' state, the aspartate and phenylalanine residues swap positions, with the phenylalanine moving into the ATP-binding pocket and the aspartate pointing away. This conformational change opens up a hydrophobic allosteric pocket.
This compound specifically recognizes and binds to this DFG-out conformation of JAK2.[1][2] X-ray crystallography studies of the JAK2 kinase domain in complex with NVP-BBT594 have elucidated the key molecular interactions.[2][3] The pyrimidine moiety of this compound occupies the adenine-binding pocket and forms hydrogen bonds with the backbone of Leu932 in the hinge region.[1] A crucial interaction for type II inhibitors is the hydrogen bond formed between the urea carbonyl group of this compound and the backbone nitrogen of Asp994 in the DFG motif, as well as with the side chain of Glu898 in the αC-helix.[3] This network of interactions locks the kinase in its inactive state, preventing the conformational changes required for ATP binding and catalysis, thereby inhibiting downstream signaling.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, regulating processes such as cell growth, proliferation, and differentiation. The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene expression. This compound, by inhibiting JAK2, effectively blocks this entire downstream signaling cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data on Inhibitory Activity
The inhibitory potential of this compound and its analog, CHZ868, has been quantified in various cellular and enzymatic assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values.
Table 1: Inhibitory Activity of this compound
| Assay Type | Cell Line/Target | IC50/GI50 (nM) | Reference |
| Cell Proliferation | Ba/F3-CRLF2-JAK2 R683G | 8.5 | [4] |
| Cell Proliferation | Ba/F3-EPOR-JAK2 V617F | 29 | [4] |
| Cell Proliferation | CMK (JAK3 A572V) | 262 | [2] |
Table 2: Inhibitory Activity of CHZ868 (A this compound Analog)
| Assay Type | Cell Line/Target | IC50/GI50 (nM) | Reference |
| Cell Proliferation | Ba/F3-EPOR-JAK2 WT | 170 | [5][6] |
| Cell Proliferation | Ba/F3-EPOR-JAK2 V617F | 60 | [5] |
| Cell Proliferation | SET2 (JAK2 V617F) | 59 | [6][7] |
| Cell Proliferation | CMK (JAK3 A572V) | 378 | [6] |
| Enzymatic Assay | JAK2 | 110 | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments used to characterize this compound and its analogs, compiled from the available literature.
Cellular Proliferation/Viability Assay (Based on CHZ868 methodology)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cell lines.
Materials:
-
Cell lines (e.g., Ba/F3, SET2, MHH-CALL4)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and other necessary factors.
-
This compound or CHZ868 stock solution in DMSO.
-
96-well microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or WST-1 colorimetric assay reagent (Roche).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Count and resuspend cells in fresh culture medium to the desired density (e.g., 10,000 cells/well in 200 µL for Ba/F3 cells). Seed the cells into a 96-well plate.[5]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Treatment: Add the diluted this compound or vehicle (DMSO) control to the appropriate wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours for Ba/F3 cells, 72 hours for MHH-CALL4 cells) at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Viability Measurement:
-
For CellTiter-Glo®: Add 10 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.[6]
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Normalize the results to the vehicle-treated control wells. Plot the normalized values against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 or GI50 value.
JAK2 Phosphorylation Assay (Western Blotting)
This assay is used to determine the effect of this compound on the phosphorylation status of JAK2 and its downstream target STAT5.
Materials:
-
Cell lines of interest.
-
This compound stock solution in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-JAK2 (e.g., Tyr1007/1008), anti-total-JAK2, anti-phospho-STAT5, anti-total-STAT5.
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Treatment: Seed cells at an appropriate density (e.g., 1 x 10^6 cells/mL) and treat with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 4 hours).[5]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
-
Detection: Acquire the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow
The characterization of a kinase inhibitor like this compound typically follows a hierarchical workflow, starting from broad screening and moving towards more detailed mechanistic studies.
Caption: A typical experimental workflow for the characterization of a kinase inhibitor.
Conclusion
This compound exemplifies the therapeutic potential of type II kinase inhibitors in targeting the dysregulated JAK2 signaling characteristic of myeloproliferative neoplasms. Its mechanism of action, centered on the stabilization of the inactive DFG-out conformation, offers a promising strategy for achieving high selectivity and overcoming resistance to conventional type I inhibitors. The quantitative data and experimental protocols detailed in this guide provide a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and to design the next generation of DFG-out targeting kinase inhibitors. Continued investigation into the binding kinetics and in vivo efficacy of this compound and its analogs will be crucial in translating the promise of this therapeutic approach into clinical reality.
References
- 1. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Profiling of BBT594, a Type II JAK2 Inhibitor
Introduction
BBT594 is a small molecule inhibitor that targets Janus kinase 2 (JAK2). Initially developed as an inhibitor for the BCR-ABL T315I mutant, it was also discovered to potently inhibit JAK2.[1] this compound functions as a type II inhibitor, meaning it binds to and stabilizes the inactive, "DFG-out" conformation of the kinase domain.[2][3] This mechanism contrasts with type I inhibitors that compete with ATP in the active conformation. The JAK/STAT signaling pathway, which this compound modulates, is crucial for regulating hematopoiesis and immune function. Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and leukemias, making inhibitors like this compound valuable research tools for studying disease mechanisms and therapeutic strategies.[2][3] However, this compound has shown limitations in selectivity and pharmacokinetic properties, rendering it unsuitable for in vivo applications but still useful for in vitro studies.[1][3]
Mechanism of Action: JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs, which then phosphorylate the receptor itself, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation into the nucleus, and activation of target gene transcription. This compound intervenes by locking JAK2 in an inactive state, thereby preventing the phosphorylation cascade and subsequent gene activation.[4]
References
- 1. Activity of the type II JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
Application of BBT594 in Kinase Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BBT594 is a potent, type II inhibitor of Janus kinase 2 (JAK2), a critical mediator in the signaling pathways of various cytokines and growth factors.[1] Originally developed as an inhibitor of the T315I mutant of BCR-ABL, this compound has demonstrated significant activity against both wild-type and mutant forms of JAK2, making it a valuable tool for research in myeloproliferative neoplasms (MPNs) and other hematological malignancies.[1] Furthermore, emerging evidence highlights its potential in overcoming acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2]
This document provides detailed application notes on this compound, summarizing its mechanism of action and key experimental findings. It also includes representative protocols for in vitro and in vivo studies to facilitate further research and drug discovery efforts.
Mechanism of Action
This compound distinguishes itself from type I kinase inhibitors by binding to the inactive, "DFG-out" conformation of the JAK2 kinase domain.[1] This binding mode is achieved through the translocation of the DFG (Asp-Phe-Gly) motif, which makes a new pocket within the kinase binding site accessible.[1] X-ray crystallography has confirmed this unique binding, revealing that the pyrimidine moiety of this compound occupies the adenine-binding pocket of the ATP-binding site.[1] This stabilization of the inactive conformation prevents the trans-phosphorylation between adjacent JAK2 molecules, thereby inhibiting downstream signaling through the JAK/STAT pathway.
Signaling Pathway Diagram
Caption: this compound inhibits the JAK/STAT signaling pathway.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | IC50 / GI50 (nM) | Reference |
| JAK2 (V617F) | Cell Proliferation | SET-2 | < 1000 | [1] |
| JAK3 (A572V) | Cell Proliferation | CMK | 262 | [1] |
| BCR-ABL (T315I) | Cell Proliferation | Ba/F3 | Potent Inhibition | [1] |
Note: Specific IC50 values were not always provided in the source material, but potent activity was demonstrated.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol describes a representative method to determine the in vitro inhibitory activity of this compound against a specific kinase, such as JAK2.
Materials:
-
Purified recombinant kinase (e.g., JAK2)
-
Kinase substrate (e.g., a peptide substrate)
-
ATP (Adenosine triphosphate)
-
This compound (or other test compounds)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well assay plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: a. To each well of the assay plate, add the diluted this compound or DMSO (vehicle control). b. Add the purified kinase to each well. c. Add the kinase substrate to each well.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: a. Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ reagent). b. Incubate the plate at room temperature for the recommended time to allow the signal to develop.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay
This protocol outlines a general method to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SET-2 for JAK2-V617F, or EGFR-mutant NSCLC cells)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's protocol. b. Incubate for the recommended time to allow for color development or signal generation.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting the cell viability against the log of the this compound concentration.
Protocol 3: Immunoprecipitation and Western Blotting for JAK2 Phosphorylation
This protocol provides a framework for analyzing the phosphorylation status of JAK2 and downstream targets like STAT5 in response to this compound treatment.
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Cell lysis buffer
-
Antibodies:
-
Primary antibody against total JAK2
-
Primary antibody against phosphorylated JAK2 (p-JAK2)
-
Primary antibody against total STAT5
-
Primary antibody against phosphorylated STAT5 (p-STAT5)
-
Secondary antibody conjugated to HRP
-
-
Protein A/G agarose beads
-
SDS-PAGE gels and buffers
-
Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (for p-JAK2): a. Pre-clear the cell lysates with protein A/G agarose beads. b. Incubate the pre-cleared lysates with the anti-p-JAK2 antibody overnight at 4°C. c. Add protein A/G agarose beads to capture the antibody-protein complexes. d. Wash the beads several times with lysis buffer. e. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: a. Separate the protein lysates and immunoprecipitated samples by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer. d. Incubate the membrane with primary antibodies (anti-total JAK2, anti-p-JAK2, anti-total STAT5, anti-p-STAT5) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound.
Application in Overcoming EGFR TKI Resistance
In EGFR-mutant NSCLC, acquired resistance to TKIs is a major clinical challenge. Studies have shown that the JAK2/STAT3 signaling pathway can be aberrantly activated in TKI-resistant tumors.[2] this compound, by inhibiting JAK2, can restore sensitivity to EGFR inhibitors like erlotinib in TKI-resistant cell lines and xenograft models.[2] The proposed mechanism involves the uncoupling of EGFR from its negative regulator, suppressor of cytokine signaling 5 (SOCS5), leading to increased EGFR abundance and a restored dependence on EGFR signaling.[2]
Signaling Pathway in TKI-Resistant NSCLC
Caption: this compound in overcoming TKI resistance in NSCLC.
Conclusion
This compound is a versatile research tool for investigating JAK2-mediated signaling in various pathological contexts. Its unique type II inhibitory mechanism provides a valuable alternative to traditional type I inhibitors, particularly in studying drug resistance and allosteric regulation of kinases. The protocols and data presented here serve as a foundation for researchers to explore the full potential of this compound in kinase drug discovery.
References
Application Notes and Protocols: Profiling the Sensitivity of Cancer Cell Lines to the Type II JAK2 Inhibitor BBT594
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to identifying and characterizing cancer cell lines sensitive to the type II JAK2 inhibitor, BBT594. Detailed protocols for assessing cell viability, apoptosis, and target engagement are included to facilitate preclinical research and drug development efforts.
Introduction to this compound
This compound is a potent, type II inhibitor of Janus kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling. It stabilizes the inactive conformation of the JAK2 kinase domain, effectively blocking its downstream signaling cascade. Initially developed as an inhibitor of T315I-mutant BCR-ABL, this compound has demonstrated significant activity against cancer cells harboring activating mutations in JAK2, such as the V617F mutation commonly found in myeloproliferative neoplasms (MPNs), and other mutations prevalent in B-cell acute lymphoblastic leukemia (B-ALL). Understanding which cell lines are sensitive to this compound is crucial for elucidating its mechanism of action and identifying patient populations who may benefit from this targeted therapy.
Cell Lines Sensitive to this compound Treatment
A panel of hematopoietic cancer cell lines has been identified as sensitive to this compound treatment. The sensitivity is often correlated with the presence of activating JAK2 mutations.
Quantitative Summary of this compound Sensitivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a clear comparison of their relative sensitivities.
| Cell Line | Cancer Type | JAK2 Mutation Status | This compound IC50 (nM) | Reference |
| MHH-CALL4 | B-cell Acute Lymphoblastic Leukemia | I682F | ~100 | [1] |
| MUTZ-5 | B-cell Acute Lymphoblastic Leukemia | R683G | ~100 | [2] |
| Ba/F3-CRLF2 | Murine Pro-B Cells | JAK2 R683G | 8.5 | [3][4] |
| Ba/F3-EPOR | Murine Pro-B Cells | JAK2 V617F | 29 | [3][4] |
Mechanisms of Resistance
The JAK2 L884P mutation has been identified as a mechanism of resistance to this compound. In the context of the JAK2 R683G mutation, the L884P mutation leads to a significant increase in the IC50 value, rendering the cells resistant to this compound treatment.[3][4]
| Cell Line | JAK2 Mutation Status | This compound IC50 (nM) | Fold Resistance | Reference |
| Ba/F3-CRLF2 | JAK2 R683G | 8.5 | - | [3][4] |
| Ba/F3-CRLF2 | JAK2 R683G/L884P | 504 | ~59-fold | [3][4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
This compound Mechanism of Action in JAK2-Mutant Cells
Caption: this compound inhibits the constitutively active mutant JAK2, blocking downstream STAT phosphorylation and subsequent gene expression changes that drive cell proliferation and survival.
Experimental Workflow for Assessing this compound Sensitivity
Caption: A streamlined workflow for determining the sensitivity of cell lines to this compound, encompassing treatment, multi-parametric analysis, and data interpretation.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular response to this compound treatment.
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the effect of this compound on the viability of cancer cell lines and calculate the IC50 value.
Materials:
-
This compound-sensitive cancer cell lines (e.g., MHH-CALL4, Ba/F3-JAK2 mutant cells)
-
Appropriate cell culture medium and supplements
-
This compound compound
-
DMSO (vehicle control)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in cancer cell lines following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at a concentration around the IC50 value for a predetermined time (e.g., 24-48 hours).
-
Include a vehicle-treated control group.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Assessment of Target Engagement by Western Blotting for Phospho-STAT5
Objective: To determine if this compound inhibits the phosphorylation of STAT5, a key downstream target of JAK2.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with various concentrations of this compound for a short duration (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies against total STAT5 and β-actin to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of phospho-STAT5.
-
By following these application notes and protocols, researchers can effectively identify and characterize cancer cell lines that are sensitive to this compound, providing valuable insights for the continued development of this promising targeted therapy.
References
- 1. Activity of the type II JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting pSTAT5 Inhibition by BBT594 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical signaling protein involved in cellular proliferation, differentiation, and survival.[1][2] Its activation through phosphorylation (pSTAT5) is a key event in various signaling pathways, notably the Janus kinase (JAK)/STAT pathway.[3][4] Dysregulation of the JAK/STAT pathway, leading to constitutive activation of STAT5, is implicated in numerous hematological malignancies and other cancers.[3][5][6] Consequently, inhibitors targeting this pathway are of significant interest in drug development.
BBT594 is a type II inhibitor of JAK2, a key upstream kinase responsible for STAT5 phosphorylation.[3] Unlike type I inhibitors, this compound can bind to the inactive conformation of JAK2, providing a distinct mechanism for inhibiting its activity, particularly in the context of mutant JAK2.[3] This application note provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound in inhibiting STAT5 phosphorylation in a cellular context.
Signaling Pathway and Experimental Workflow
To understand the experimental approach, it is crucial to visualize the targeted signaling pathway and the overall workflow of the Western blot procedure.
JAK/STAT5 Signaling Pathway
The following diagram illustrates the canonical JAK/STAT5 signaling pathway and the point of inhibition by this compound. Cytokine binding to its receptor induces receptor dimerization and the trans-activation of receptor-associated JAK2. Activated JAK2 then phosphorylates tyrosine residues on the receptor, creating docking sites for STAT5. Recruited STAT5 is subsequently phosphorylated by JAK2, leading to its dimerization, nuclear translocation, and regulation of target gene transcription.[1][3][6] this compound inhibits the kinase activity of JAK2, thereby preventing the phosphorylation and activation of STAT5.
Caption: JAK/STAT5 signaling pathway with this compound inhibition point.
Western Blot Experimental Workflow
The diagram below outlines the key steps involved in the Western blot protocol to measure pSTAT5 levels following this compound treatment.
Caption: Experimental workflow for pSTAT5 Western blot analysis.
Experimental Protocol: Western Blot for pSTAT5
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
1. Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line known to have an active JAK/STAT5 signaling pathway. This could be a hematopoietic cell line or a line engineered to express a constitutively active JAK2 mutant.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of this compound for a predetermined duration. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Include a vehicle-treated control (e.g., DMSO) and a positive control (if applicable, e.g., cytokine stimulation to induce STAT5 phosphorylation).
-
2. Cell Lysis and Protein Quantification
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of STAT5.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay). This is crucial for equal loading of proteins during electrophoresis.
-
3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix a calculated volume of each protein lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. The percentage of the gel will depend on the molecular weight of STAT5 (approximately 90 kDa). Run the gel until adequate separation of the protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5 Tyr694).[7][8] The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations (e.g., 1:1000).[7]
-
Incubation is typically performed overnight at 4°C with gentle agitation.[7]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody (e.g., anti-rabbit IgG-HRP).
-
The secondary antibody should be diluted in the blocking buffer as recommended by the manufacturer.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Repeat the washing step with TBST three times for 10 minutes each.
5. Signal Detection and Analysis
-
Signal Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing:
-
To normalize the pSTAT5 signal, the membrane can be stripped of the bound antibodies and re-probed for total STAT5 and a loading control (e.g., GAPDH or β-actin). This ensures that any observed changes in pSTAT5 are not due to variations in the amount of total STAT5 or protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of pSTAT5 to total STAT5 for each sample.
-
Normalize this ratio to the loading control to account for any loading inaccuracies.
-
Compare the normalized pSTAT5 levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.
-
Data Presentation
The quantitative data obtained from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on STAT5 Phosphorylation
| Treatment Group | Concentration (µM) | pSTAT5/Total STAT5 Ratio (Normalized to Loading Control) | % Inhibition of pSTAT5 |
| Vehicle Control | 0 | (Value) | 0% |
| This compound | (Concentration 1) | (Value) | (Calculated Value) |
| This compound | (Concentration 2) | (Value) | (Calculated Value) |
| This compound | (Concentration 3) | (Value) | (Calculated Value) |
| Positive Control | (e.g., Cytokine) | (Value) | N/A |
-
Expected Outcome: A dose-dependent decrease in the normalized pSTAT5/Total STAT5 ratio is expected with increasing concentrations of this compound, indicating the inhibitory effect of the compound on the JAK2/STAT5 signaling pathway.[9]
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of pSTAT5 levels following treatment with the JAK2 inhibitor this compound. By following this detailed methodology and utilizing the provided diagrams and data presentation format, researchers can effectively evaluate the in-vitro efficacy of this compound and similar compounds targeting the JAK/STAT signaling pathway. Careful optimization of the protocol for the specific experimental system is essential for obtaining reliable and reproducible results.
References
- 1. Frontiers | STAT5b: A master regulator of key biological pathways [frontiersin.org]
- 2. The Role of STAT5 in Lymphocyte Development and Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. STAT5 Activation Is Critical for the Transformation Mediated by Myeloproliferative Disorder-associated JAK2 V617F Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Phospho-Stat5 (Tyr694) (D47E7) XP® Rabbit mAb (#4322) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Application Note: Assessing the Antiproliferative Efficacy of BBT594 using the Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing the colony formation (or clonogenic) assay to evaluate the long-term, antiproliferative effects of BBT594, a type II JAK2 (Janus kinase 2) inhibitor. The colony formation assay is a pivotal in vitro method for determining the ability of a single cell to undergo sufficient proliferation to form a colony, thereby measuring cytotoxic and cytostatic effects of therapeutic compounds.[1][2] This note includes the mechanism of action of this compound, a step-by-step experimental workflow, and guidelines for data presentation and analysis.
Mechanism of Action: this compound and the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, influencing gene transcription related to cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of this pathway, often through activating mutations in JAK2 (e.g., V617F), is a key driver in myeloproliferative neoplasms (MPNs) and other cancers.[3][6]
This compound is a type II kinase inhibitor that uniquely binds to the inactive (DFG-out) conformation of the JAK2 kinase domain.[3][7] This mode of inhibition differs from type I inhibitors (like ruxolitinib), which bind to the active conformation.[7] By stabilizing the inactive state, this compound effectively blocks the phosphorylation and subsequent activation of downstream STAT proteins (STAT3/5), preventing their translocation to the nucleus and halting the transcription of target genes essential for cell growth and survival.[3][4]
Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Colony Formation Assay
This protocol outlines the steps to assess the clonogenic survival of adherent cancer cells treated with this compound. The fundamental principle is to seed cells at a low density to allow for the growth of distinct colonies from single cells over several days.[1][8]
Experimental Workflow
The overall process involves preparing the cells, treating them with various concentrations of this compound, allowing colonies to form, and then visualizing and quantifying the results.
Caption: Workflow for the this compound colony formation assay.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell line (e.g., JAK2-mutant lines like HEL or SET-2).
-
Culture Medium: RPMI or DMEM supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Vessels: 6-well tissue culture treated plates.[8]
-
Reagents:
Detailed Procedure
-
Cell Preparation:
-
Culture cells to ~70-80% confluency.
-
Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA.[8]
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.[1]
-
Resuspend the pellet in fresh medium and perform a viable cell count using a hemocytometer or automated counter with trypan blue exclusion.[8][10]
-
-
Cell Seeding:
-
Determine the optimal seeding density for your cell line. This requires a preliminary experiment to find the number of cells that yields 50-150 countable colonies in the control wells. Densities can range from 200 to 1000 cells per well of a 6-well plate.
-
Plate the determined number of cells in 2 mL of medium into each well of a 6-well plate.
-
Gently swirl the plates to ensure an even distribution of cells.[8]
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow cells to adhere.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution. Final DMSO concentration should not exceed 0.1% and should be consistent across all wells, including the vehicle control.
-
After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with medium containing the desired concentrations of this compound or vehicle (DMSO) control.
-
Alternatively, for continuous exposure, add a concentrated amount of this compound directly to the existing medium.
-
-
Incubation:
-
Return the plates to the incubator (37°C, 5% CO₂) for 7 to 14 days. The incubation time depends on the doubling time of the cell line.
-
Do not disturb the plates during this period to ensure colonies grow from single, stationary cells.[10]
-
Visually inspect the plates periodically with a microscope to monitor colony growth. The assay should be stopped when colonies in the control well are visible to the naked eye.
-
-
Fixation and Staining:
-
Gently aspirate the medium from each well.
-
Wash the wells twice with 2 mL of PBS to remove any remaining medium.
-
Add 1 mL of Fixing Solution (e.g., 4% PFA) to each well and incubate for 10-20 minutes at room temperature.[1][9]
-
Remove the fixing solution and wash again with PBS.
-
Add 1 mL of 0.5% Crystal Violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.[8]
-
Carefully remove the crystal violet solution. Gently wash the wells with tap water multiple times until the excess stain is removed and the colonies are clearly visible against a clear background.
-
Invert the plates on tissue paper and allow them to air dry completely overnight.[1]
-
Quantification and Data Analysis
-
Colony Counting:
-
Calculations:
-
Plating Efficiency (PE): The percentage of seeded cells that form colonies in the control group.
-
PE = (Number of colonies in control / Number of cells seeded) x 100%
-
-
Surviving Fraction (SF): The fraction of cells that survive treatment compared to the control.
-
SF = (Number of colonies in treated well) / (Number of cells seeded x PE)
-
-
Plot the Surviving Fraction against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits colony formation by 50%).
-
Data Presentation
Quantitative results should be summarized in a clear, tabular format to facilitate comparison between different concentrations and cell lines.
Table 1: Example Data for the Effect of this compound on Colony Formation in JAK2-Mutant Cancer Cell Lines
| Cell Line | This compound Conc. (nM) | No. of Colonies (Mean ± SD) | Plating Efficiency (%) | Surviving Fraction |
| HEL 92.1.7 | Vehicle (0) | 125 ± 11 | 25.0 | 1.00 |
| (JAK2 V617F) | 10 | 98 ± 9 | - | 0.78 |
| (500 cells seeded) | 50 | 61 ± 7 | - | 0.49 |
| 100 | 24 ± 5 | - | 0.19 | |
| 250 | 5 ± 2 | - | 0.04 | |
| SET-2 | Vehicle (0) | 110 ± 8 | 22.0 | 1.00 |
| (JAK2 V617F) | 10 | 85 ± 10 | - | 0.77 |
| (500 cells seeded) | 50 | 53 ± 6 | - | 0.48 |
| 100 | 19 ± 4 | - | 0.17 | |
| 250 | 3 ± 1 | - | 0.03 |
Note: Data presented are hypothetical and for illustrative purposes only.
Conclusion
The colony formation assay is a robust method for assessing the long-term efficacy of the type II JAK2 inhibitor this compound. It provides valuable insights into the compound's ability to inhibit the clonogenic survival of cancer cells, which is a critical indicator of its therapeutic potential. By following this detailed protocol, researchers can generate reproducible dose-response data to characterize the antiproliferative activity of this compound and similar targeted therapies.
References
- 1. ossila.com [ossila.com]
- 2. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. onclive.com [onclive.com]
- 7. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
BBT594 Technical Support Center: Overcoming Poor In Vitro Pharmacokinetics
Welcome to the technical support center for researchers working with kinase inhibitors like BBT594. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome common in vitro pharmacokinetic challenges. While this compound is a potent JAK2 inhibitor, its development has been hindered by suboptimal pharmacokinetic properties. This guide will help you navigate these issues in your own compounds.
Frequently Asked Questions (FAQs)
Q1: What are in vitro ADME assays and why are they critical in early drug discovery?
A1: In vitro ADME assays are laboratory tests conducted outside of a living organism (e.g., in test tubes or cell cultures) to assess the Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate.[1][2][3] These studies are crucial in early drug discovery because they help to:
-
Identify liabilities early: Poor pharmacokinetic profiles are a major cause of late-stage drug development failure.[2] Early in vitro testing allows researchers to identify and address issues like rapid metabolism or poor absorption before committing significant resources.[2]
-
Guide chemical optimization: ADME data provides valuable feedback to medicinal chemists, enabling them to design molecules with more favorable pharmacokinetic properties.[3]
-
Predict in vivo performance: In vitro data can be used in physiologically based pharmacokinetic (PBPK) models to simulate how a drug will behave in humans, helping to predict parameters like bioavailability and half-life.[1][2]
Q2: What are the most common pharmacokinetic liabilities observed with small molecule kinase inhibitors?
A2: Small molecule kinase inhibitors often share certain physicochemical properties that can lead to pharmacokinetic challenges. A review of approved kinase inhibitors highlights a focus on hepatic stability and permeability as key areas for optimization. Common liabilities include:
-
Poor aqueous solubility: This can limit absorption and complicate in vitro assay performance.
-
High metabolic clearance: Many kinase inhibitors are metabolized by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance from the body.[4]
-
Low permeability: The chemical structures of some kinase inhibitors can result in poor passive diffusion across biological membranes like the intestinal wall.[4]
-
Efflux transporter substrate: Kinase inhibitors can be recognized and pumped out of cells by efflux transporters like P-glycoprotein (P-gp), reducing their absorption and cellular penetration.[4][5]
-
High plasma protein binding: Extensive binding to plasma proteins can limit the amount of free drug available to interact with its target.[6]
Q3: How is in vitro data used to predict human pharmacokinetic parameters?
A3: In vitro data is scaled to predict in vivo outcomes through a process called in vitro-in vivo extrapolation (IVIVE).[7] For example, the intrinsic clearance (CLint) measured in a human liver microsome assay can be scaled to predict hepatic clearance in humans, taking into account factors like liver blood flow and plasma protein binding.[7] These predictions are then often integrated into PBPK models to simulate the full pharmacokinetic profile, including Cmax (maximum concentration) and AUC (area under the curve).[2][8][9]
Troubleshooting Guides
This section addresses specific experimental issues you might encounter with a compound like this compound.
Metabolic Stability
Q: My compound, this compound, is showing high clearance in a liver microsomal stability assay. What does this mean and what are my next steps?
A: High clearance in a liver microsome assay indicates that your compound is rapidly metabolized by enzymes present in this subcellular fraction, primarily cytochrome P450s (CYPs).[10] This is a common liability that can lead to poor oral bioavailability and a short half-life in vivo.
Next Steps & Troubleshooting:
-
Confirm the Finding in Hepatocytes: Liver microsomes only contain Phase I metabolic enzymes.[10] Run the stability assay in cryopreserved human hepatocytes, which contain both Phase I and Phase II enzymes, to get a more complete picture of metabolic clearance.[1] Sometimes, clearance in microsomes can be higher than in hepatocytes, which may be due to factors like limited substrate permeability into the hepatocytes.
-
Identify the Metabolizing Enzymes (CYP Phenotyping): Determine which specific CYP isoforms are responsible for metabolizing your compound. This can be done by incubating your compound with individual recombinant human CYP enzymes or by using specific chemical inhibitors for major CYP isoforms in a microsomal assay.
-
Identify the Site of Metabolism: Use high-resolution mass spectrometry to identify the metabolites formed. Knowing where the molecule is being modified (the "soft spot") can guide medicinal chemistry efforts to block that metabolic pathway by modifying the chemical structure at that position.
-
Evaluate Species Differences: Compare metabolic stability across liver microsomes from different species (e.g., rat, mouse, dog, monkey, human). This data is crucial for selecting the appropriate animal models for further preclinical testing.[10]
Data Interpretation for Metabolic Stability
| Intrinsic Clearance (CLint) Classification | CLint in Human Liver Microsomes (µL/min/mg protein) | Predicted Hepatic Extraction Ratio |
| Low | < 12 | < 0.3 |
| Intermediate | 12 - 55 | 0.3 - 0.7 |
| High | > 55 | > 0.7 |
This table provides a general guide for classifying intrinsic clearance data.
Permeability and Efflux
Q: this compound is showing low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) and poor recovery (<50%) in the Caco-2 assay. How should I interpret this and what can I do?
A: This result suggests two potential problems: low intestinal absorption and experimental issues. Low permeability indicates the compound may have poor oral absorption, while low recovery suggests the compound is being lost during the assay, which can confound the permeability results.[11]
Next Steps & Troubleshooting:
-
Address Low Recovery: Low recovery can be caused by the compound binding to the plastic assay plates, poor solubility in the assay buffer, or accumulation within the Caco-2 cell monolayer.[11]
-
Action: Repeat the assay including a protein like Bovine Serum Albumin (BSA) (e.g., 1% v/w) in the receiver buffer to reduce non-specific binding.[11] Ensure the compound is fully dissolved in the dosing solution.
-
-
Investigate Active Efflux: If recovery is improved, the low permeability may be due to the compound being a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and pump the compound back into the apical (donor) side.[12][13]
-
Action: Perform a bidirectional Caco-2 assay, measuring permeability from both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.[11] An Efflux Ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.[11]
-
Action: To confirm which transporter is involved, run the bidirectional assay in the presence of known P-gp or BCRP inhibitors. A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate.
-
-
Assess Passive Permeability: If efflux is not the issue, the compound may simply have inherently poor passive permeability due to its physicochemical properties (e.g., high polarity, large size).
Data Interpretation for Caco-2 Permeability
| Permeability Classification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| Low | < 2.0 | < 20% |
| Moderate | 2.0 - 10.0 | 20% - 80% |
| High | > 10.0 | > 80% |
This table provides a general guide for classifying Caco-2 permeability data.
Plasma Protein Binding (PPB)
Q: My results from an equilibrium dialysis assay show that this compound is very highly bound to plasma proteins (>99.5%). Is this a concern, and how can I get a more precise measurement?
A: Yes, very high plasma protein binding can be a concern. According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[14] High binding can lead to:
-
Low efficacy if the free concentration does not reach therapeutic levels.
-
Increased risk of drug-drug interactions, where one drug displaces another from plasma proteins.
Measuring the unbound fraction accurately is challenging for highly bound compounds.[6]
Next Steps & Troubleshooting:
-
Use a More Sensitive Assay Method: For highly bound compounds, standard assays may not be accurate. The TRANSIL High Sensitivity Binding Assay is designed for such compounds and can accurately measure an unbound fraction below 0.001%.[6]
-
Employ the Dilution Method: Regulatory guidelines sometimes recommend a lower limit for the unbound fraction (fu) of 0.01 for drug-drug interaction predictions.[15] The plasma can be diluted to increase the experimental fu to a measurable level, and the undiluted fu can then be calculated from this value.[15]
-
Check for Non-Specific Binding: Highly lipophilic compounds can stick to the dialysis membrane or device walls, leading to inaccurate results.[6] Ensure your experimental setup has minimal non-specific binding and that recovery is high.
Data Interpretation for Plasma Protein Binding
| % Bound | Unbound Fraction (fu) | Potential Implications |
| < 90% | > 0.1 | Unlikely to be a major issue. |
| 90% - 99% | 0.01 - 0.1 | Binding should be carefully characterized. |
| > 99% | < 0.01 | High potential for limited efficacy and drug-drug interactions. Small changes in binding can cause large changes in free drug concentration. |
Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., Verapamil for high clearance, Dextromethorphan for low/intermediate clearance)
-
Acetonitrile with internal standard for quenching
-
96-well incubation and collection plates
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a working solution of the test compound and control compounds by diluting the stock solution in phosphate buffer to a concentration of 2 µM.
-
In a 96-well plate, add the test compound or control compound to triplicate wells.
-
Pre-warm the plate and the HLM solution (final concentration ~0.5 mg/mL) to 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile with an internal standard to stop the reaction.[10]
-
Centrifuge the collection plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[10]
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the rate of compound depletion over time.[10]
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of a test compound.
Materials:
-
Caco-2 cells seeded on 96-well Transwell® plates (cultured for 21 days)
-
Test compound stock solution
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Control compounds (e.g., Atenolol for low permeability, Antipyrine for high permeability, Talinolol for P-gp substrate)
-
Lucifer yellow to test monolayer integrity
-
LC-MS/MS system for analysis
Methodology:
-
Wash the Caco-2 cell monolayers on both the apical (A) and basolateral (B) sides with pre-warmed transport buffer.
-
For A→B permeability: Add the test compound (e.g., at 10 µM) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For B→A permeability: Add the test compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability (Papp) for each direction using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.[11]
-
-
Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B).
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflows
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 7. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modelling patient drug exposure profiles in vitro to narrow the valley of death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrating In Vitro BE Checker with In Silico Physiologically Based Biopharmaceutics Modeling to Predict the Pharmacokinetic Profiles of Oral Drug Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 15. Addressing the Accuracy of Plasma Protein Binding Measurement for Highly Bound Compounds Using the Dilution Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating BBT594 Selectivity: A Technical Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on addressing the known selectivity issues of the type II JAK2 inhibitor, BBT594. The following resources offer troubleshooting strategies, frequently asked questions, and detailed experimental protocols to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity a concern?
A1: this compound is a type II inhibitor of Janus kinase 2 (JAK2), a critical mediator in cytokine signaling. It was initially developed as an inhibitor for BCR-ABL.[1][2] However, it was found to be unsuitable for in vivo studies due to significant off-target effects and poor pharmacokinetic properties.[1][2] Understanding and controlling for these off-target activities is crucial for obtaining reliable experimental outcomes.
Q2: What are the known off-targets of this compound?
Q3: How can I minimize the impact of this compound's off-target effects in my experiments?
A3: Several strategies can be employed:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target (JAK2) inhibition to minimize off-target effects.
-
Employ orthogonal approaches: Use additional, structurally distinct JAK2 inhibitors (preferably with different selectivity profiles) to confirm that the observed phenotype is due to JAK2 inhibition.
-
Utilize rescue experiments: If a specific off-target is suspected, overexpressing a drug-resistant mutant of that kinase can help determine if it is responsible for the observed phenotype.
-
Perform cellular selectivity assays: Profile this compound in your specific cell line of interest to understand its activity on other endogenous kinases.
Q4: Should I consider using an alternative to this compound?
A4: For many applications, the more selective type II JAK2 inhibitor, CHZ868, may be a better choice. It exhibits improved potency against JAK2 and reduced activity against BCR-ABL, RET, and FLT3.[1] However, even CHZ868 has shown some off-target activity against receptor tyrosine kinases like VEGFR1 and 2.[2] The choice of inhibitor should be guided by the specific experimental context and a thorough understanding of the inhibitor's selectivity profile.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Issue | Potential Cause (Selectivity-Related) | Recommended Action |
| Phenotype is observed in cells lacking JAK2 expression or with a known drug-resistant JAK2 mutation. | The effect is likely due to inhibition of an off-target kinase. | 1. Consult the this compound/CHZ868 off-target data (Table 1).2. Perform a rescue experiment by overexpressing the suspected off-target kinase.3. Use a more selective inhibitor to confirm the phenotype. |
| Unexpected changes in signaling pathways unrelated to JAK-STAT. | This compound may be inhibiting a kinase in another pathway (e.g., pathways involving BCR-ABL, RET, FLT3, or receptor tyrosine kinases). | 1. Profile the activity of this compound against a panel of kinases relevant to the observed phenotype.2. Perform Western blots to assess the phosphorylation status of key proteins in suspected off-target pathways. |
| Inconsistent results across different cell lines. | Cell lines express different repertoires of kinases, leading to varying off-target effects. | 1. Characterize the kinome of your cell lines of interest.2. Perform cellular selectivity assays in each cell line to understand the context-dependent activity of this compound. |
| In vivo toxicity or unexpected phenotype in animal models. | This compound has poor pharmacokinetic properties and known selectivity issues, making it unsuitable for in vivo studies.[1][2] | It is strongly recommended to use a more selective and in vivo-suitable compound like CHZ868, while still monitoring for potential off-target effects. |
Quantitative Data on Inhibitor Selectivity
The following table summarizes the available quantitative data for this compound and its more selective analog, CHZ868. This data can help researchers anticipate potential off-target effects.
| Inhibitor | Target | IC50 / Activity | Notes |
| This compound | JAK2 (V617F) | Potent inhibitor (low nM range in cellular assays) | Limited public data on broad kinase panel. Known off-targets include BCR-ABL, RET, and FLT3.[1] |
| CHZ868 | JAK2 (V617F) | IC50: ~10-30 nM (cellular) | 3-9 fold more potent than this compound against JAK2.[1] |
| BCR-ABL | Significantly reduced activity compared to this compound | More selective for JAK2.[1] | |
| RET | Significantly reduced activity compared to this compound | More selective for JAK2.[1] | |
| FLT3 | Significantly reduced activity compared to this compound | More selective for JAK2.[1] | |
| TYK2 | Active at 100 nM | In a panel of over 400 kinases, 26 were inhibited at this concentration. | |
| KIT, PDGFR, VEGFR family | Low nM activity in cellular assays | Suggests potential for off-target effects on these receptor tyrosine kinases. |
Table 1: Summary of available quantitative data for this compound and CHZ868.
Experimental Protocols
Biochemical Kinase Assay for Selectivity Profiling
This protocol outlines a general method for assessing the inhibitory activity of this compound against a panel of purified kinases in a biochemical format.
Materials:
-
Purified recombinant kinases of interest
-
This compound stock solution (in DMSO)
-
Kinase-specific substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well assay plates
Methodology:
-
Enzyme and Substrate Preparation: Dilute each kinase and its corresponding substrate to the desired concentration in assay buffer. The optimal concentrations should be determined empirically for each kinase.
-
Compound Dispensing: Serially dilute this compound in DMSO and then into the assay buffer. Dispense the diluted compound or DMSO (vehicle control) into the assay plate.
-
Enzyme Addition: Add the diluted kinase to each well containing the compound and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at the Km for each kinase to accurately determine the IC50 value.
-
Reaction Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The reaction should be within the linear range.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay for Target Engagement and Selectivity
This protocol describes a general method to assess the ability of this compound to inhibit the phosphorylation of its direct target (e.g., STAT5) and potential off-targets in a cellular context.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Appropriate cytokine or growth factor for stimulating the pathway of interest
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target of interest and suspected off-targets
-
Western blotting reagents and equipment
Methodology:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere or recover overnight. Starve the cells in serum-free media for a few hours before treatment.
-
Inhibitor Pre-incubation: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with the appropriate cytokine or growth factor for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target protein.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with phospho-specific antibodies to detect the phosphorylated form of the target and suspected off-target proteins. Subsequently, strip the membrane and re-probe with antibodies against the total protein to ensure equal loading.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Determine the IC50 for the inhibition of phosphorylation for each protein.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing kinase inhibitor selectivity.
Caption: A logical approach to troubleshooting off-target effects.
References
Technical Support Center: Optimizing BBT594 Concentration for Cell Culture
Welcome to the technical support center for BBT594. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful application of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a potent, ATP-competitive, type II inhibitor of Janus kinase 2 (JAK2).[1] Unlike type I inhibitors (e.g., Ruxolitinib) that bind to the active conformation of the kinase, this compound stabilizes JAK2 in an inactive "DFG-out" conformation.[1][2] This mechanism effectively blocks the phosphorylation of the JAK2 activation loop and prevents the subsequent activation of downstream signaling pathways, most notably the STAT pathway, which is crucial for cell proliferation and survival in many hematological malignancies.[1][3] Although originally developed as an inhibitor for T315I-mutant BCR-ABL, it has demonstrated significant efficacy against cells with activating JAK2 mutations, such as JAK2 V617F.[1][4]
2. Which signaling pathway does this compound inhibit?
This compound primarily targets the JAK/STAT signaling pathway. In normal physiology, cytokine binding to cell surface receptors activates associated JAK proteins. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins.[5] These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell growth and differentiation.[6] By inhibiting JAK2, this compound prevents STAT phosphorylation and blocks this entire cascade.[1]
References
- 1. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the type II JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. A Structure-Function Perspective of Jak2 Mutations and Implications for Alternate Drug Design Strategies: The Road not Taken - PMC [pmc.ncbi.nlm.nih.gov]
BBT594 degradation and stability in experimental conditions
Welcome to the technical support center for BBT594, a next-generation type II JAK2 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental endeavors with this compound by providing troubleshooting guidance and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective type II inhibitor of Janus kinase 2 (JAK2).[1] Unlike type I inhibitors that bind to the active conformation of the kinase, this compound stabilizes the inactive "DFG-out" conformation of the JAK2 kinase domain.[2] This mode of inhibition prevents the phosphorylation of JAK2 and subsequently blocks the downstream signaling cascade, primarily the JAK/STAT pathway, which is crucial for the proliferation of cells in many hematological malignancies.[1][3]
Q2: What are the key downstream signaling pathways affected by this compound?
A2: The primary downstream signaling pathway inhibited by this compound is the JAK/STAT pathway. Specifically, this compound has been shown to inhibit the phosphorylation of STAT3 and STAT5, which are critical transcription factors for genes involved in cell survival, proliferation, and differentiation.[4][5][6][7] By blocking JAK2, this compound also indirectly affects other signaling pathways that are often constitutively activated in myeloproliferative neoplasms (MPNs), such as the PI3K/Akt and MAPK pathways.[3][8]
Q3: What is the observed effect of this compound on the phosphorylation of JAK2 itself?
A3: Interestingly, unlike type I JAK2 inhibitors that can lead to a paradoxical increase in JAK2 activation loop phosphorylation, immunoprecipitation studies have demonstrated that this compound stabilizes JAK2 in a unique conformation that impairs the phosphorylation of its activation loop.[1][2]
Q4: Can this compound overcome resistance to type I JAK2 inhibitors like ruxolitinib?
A4: Yes, one of the key advantages of this compound is its potential to overcome persistence or resistance to type I JAK2 inhibitors.[9] Resistance to type I inhibitors can arise from various mechanisms, and because this compound has a different binding mode, it can effectively inhibit signaling from JAK2 mutants that are resistant to type I inhibitors.[9]
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent inhibition of downstream signaling (e.g., pSTAT3/pSTAT5).
-
Possible Cause 1: this compound degradation.
-
Troubleshooting: this compound may be unstable in aqueous solutions over extended periods or under certain experimental conditions. It is recommended to prepare fresh working solutions from a frozen stock for each experiment. Assess the stability of this compound in your specific cell culture medium and conditions by performing a time-course experiment and quantifying the compound's concentration using HPLC.
-
-
Possible Cause 2: Incorrect dosage or treatment duration.
-
Troubleshooting: The optimal concentration and treatment time for this compound can vary between cell lines. Perform a dose-response and time-course experiment to determine the IC50 for your specific cell line and the optimal duration of treatment to observe maximal inhibition of downstream targets.
-
-
Possible Cause 3: Cell line-specific factors.
-
Troubleshooting: The cellular context, including the expression levels of JAK2 and other signaling components, can influence the efficacy of this compound. Confirm the expression of JAK2 in your cell line and consider that some cell lines may have redundant signaling pathways that can compensate for JAK2 inhibition.
-
Issue 2: Poor solubility of this compound during stock solution preparation or in aqueous media.
-
Possible Cause 1: Inappropriate solvent.
-
Troubleshooting: this compound is sparingly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
-
-
Possible Cause 2: Precipitation upon dilution.
-
Troubleshooting: When diluting the DMSO stock solution into aqueous cell culture media, ensure rapid and thorough mixing to prevent precipitation. It is advisable to add the this compound stock solution to the media while vortexing or stirring. The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Issue 3: Unexpected off-target effects or cellular toxicity.
-
Possible Cause 1: High concentration of this compound or DMSO.
-
Troubleshooting: High concentrations of any compound can lead to off-target effects. Ensure you are using the lowest effective concentration of this compound as determined by your dose-response experiments. Also, verify that the final DMSO concentration in your experiments is not exceeding non-toxic levels for your specific cell line.
-
-
Possible Cause 2: Intrinsic properties of the compound.
-
Troubleshooting: Although this compound is a selective JAK2 inhibitor, it may have some off-target activities. It is important to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a structurally related but inactive compound, to distinguish between specific and non-specific effects.
-
Quantitative Data Summary
Table 1: this compound Storage and Solubility
| Parameter | Value | Source |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | MedChemExpress |
| Storage of Stock Solution (in DMSO) | -80°C for 2 years; -20°C for 1 year | MedChemExpress |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | MedChemExpress |
| Solubility in DMSO | ≥ 33 mg/mL | MedChemExpress |
Table 2: General Stability of Small Molecule Inhibitors in Aqueous Solutions
| Condition | General Effect on Stability | Note |
| Acidic pH | Can lead to hydrolysis of labile functional groups. | The rate is pH-dependent.[10] |
| Neutral pH | Generally more stable, but can still undergo hydrolysis. | Rate is typically slower than at acidic or basic pH. |
| Basic pH | Can lead to hydrolysis of esters, amides, etc. | The rate is pH-dependent.[10] |
| Elevated Temperature | Accelerates degradation rates (hydrolysis, oxidation). | Follows Arrhenius kinetics. |
| Light Exposure | Can cause photolytic degradation. | The extent of degradation depends on the wavelength and intensity of light. |
| Oxidizing Agents | Can lead to the formation of oxidation products. | Common in forced degradation studies.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: General Workflow for Assessing this compound Stability in Cell Culture Media (Forced Degradation Study)
-
Preparation of this compound Spiked Media:
-
Prepare a working solution of this compound in your specific cell culture medium at the desired final concentration.
-
Prepare a control sample of the same medium with the equivalent concentration of DMSO (vehicle control).
-
-
Incubation under Stress Conditions:
-
Hydrolytic Stability: Incubate the this compound-spiked media at different pH values (e.g., acidic pH 4, neutral pH 7.4, and basic pH 9) at 37°C.
-
Thermal Stability: Incubate the this compound-spiked media at different temperatures (e.g., 4°C, 25°C, 37°C, and an elevated temperature like 50°C).
-
Photostability: Expose the this compound-spiked media to a controlled light source (e.g., UV or fluorescent light) while keeping a parallel sample in the dark as a control.
-
Oxidative Stability: Add a controlled concentration of an oxidizing agent (e.g., hydrogen peroxide) to the this compound-spiked media.
-
-
Time-Point Sampling:
-
Collect aliquots of the samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately freeze the samples at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Thaw the samples and prepare them for analysis. This may involve protein precipitation or solid-phase extraction to remove media components.
-
Quantify the remaining concentration of this compound at each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation kinetics (e.g., first-order or second-order) and calculate the degradation rate constant (k) and the half-life (t½) of this compound under each stress condition.
-
Visualizations
Caption: Inhibition of the JAK-STAT signaling pathway by this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activation of STAT3 and STAT5 dictates the fate of myeloid progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. mdpi.com [mdpi.com]
- 7. Implications of STAT3 and STAT5 signaling on gene regulation and chromatin remodeling in hematopoietic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MOLECULAR PATHWAYS: JAK/STAT PATHWAY: MUTATIONS, INHIBITORS, AND RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize BBT594 toxicity in cell lines
Welcome to the technical support center for the type II JAK2 inhibitor, BBT594. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize toxicity and achieve optimal results in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a type II inhibitor of Janus kinase 2 (JAK2). It stabilizes the inactive conformation of the JAK2 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways, most notably the STAT (Signal Transducer and Activator of Transcription) pathway. This inhibition leads to reduced cell proliferation and can induce apoptosis in cell lines dependent on JAK2 signaling.
Q2: Why am I observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound?
A2: High cytotoxicity could be due to several factors:
-
On-target toxicity: The cell line may be highly dependent on the JAK2 signaling pathway for survival.
-
Off-target effects: this compound is known to have selectivity issues, which may lead to the inhibition of other kinases or cellular proteins essential for cell survival.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors.
-
Experimental conditions: Factors such as cell density, passage number, and media composition can influence drug sensitivity.
Q3: Are there known resistance mechanisms to this compound?
A3: While specific resistance mechanisms to this compound are not extensively documented, resistance to JAK inhibitors can arise from mutations in the JAK2 gene that prevent drug binding or through the activation of bypass signaling pathways that circumvent the need for JAK2 activity.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Across Multiple Cell Lines
If you are observing significant cytotoxicity even in cell lines not expected to be highly sensitive to JAK2 inhibition, it may indicate off-target effects.
Troubleshooting Steps:
-
Confirm On-Target Effect: Use a positive control cell line known to be sensitive to JAK2 inhibition (e.g., HEL, SET-2).
-
Titrate Drug Concentration: Perform a dose-response experiment to determine the IC50 value in your specific cell line. Start with a wide range of concentrations.
-
Reduce Exposure Time: Shorter incubation times may reduce toxicity while still allowing for the observation of the desired biological effect.
-
Serum Concentration: Ensure you are using the recommended serum concentration in your culture media, as serum proteins can bind to the compound and affect its free concentration.
-
Consider Combination Therapy: In some cases, using a lower dose of this compound in combination with another agent targeting a parallel pathway may achieve the desired effect with less toxicity.[1]
Hypothetical Dose-Response Data for this compound in Various Cell Lines
| Cell Line | Lineage | JAK2 Status | IC50 (nM) after 72h exposure |
| HEL | Erythroleukemia | V617F Homozygous | 50 |
| SET-2 | Megakaryoblastic Leukemia | V617F | 150 |
| MHH-CALL-4 | B-cell Acute Lymphoblastic Leukemia | CRLF2-rearranged | 250 |
| K562 | Chronic Myelogenous Leukemia | JAK2 Wild-Type | >10,000 |
| HEK293 | Embryonic Kidney | JAK2 Wild-Type | >10,000 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in a specific cell line.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete growth medium
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of complete growth medium).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Remove 50 µL of media from each well and add 50 µL of the 2X drug solution to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
Viability Assessment:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Workflow for determining this compound cytotoxicity.
Caption: Decision tree for troubleshooting this compound toxicity.
References
Technical Support Center: Improving the Specificity of BBT594 in Kinase Assays
This guide provides researchers, scientists, and drug development professionals with technical support for assessing and improving the specificity of the kinase inhibitor BBT594. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and illustrative diagrams.
This compound is a type II kinase inhibitor known to target BCR-ABL (specifically the T315I mutant) and JAK2 by stabilizing the inactive (DFG-out) conformation of the kinase.[1][2] However, it has noted limitations in potency and selectivity, making careful experimental design and interpretation critical.[1] This guide uses this compound as a practical example to address broader challenges in kinase inhibitor profiling.
Frequently Asked Questions (FAQs)
Q1: What is kinase inhibitor specificity and why is it critical?
A1: Kinase inhibitor specificity refers to the ability of a compound to inhibit its intended kinase target(s) without affecting other kinases in the human kinome, which consists of over 500 members.[3] Because most inhibitors target the highly conserved ATP-binding site, they can promiscuously inhibit multiple kinases, leading to off-target effects.[4][5][6] High specificity is crucial for:
-
Accurate Target Validation: Ensuring that the observed biological effect is due to the inhibition of the intended target.
-
Reducing Toxicity: Minimizing unwanted side effects caused by the inhibition of essential housekeeping kinases or other signaling pathways.[3]
-
Clearer Structure-Activity Relationships (SAR): Facilitating the rational design of more potent and selective next-generation inhibitors.
Q2: How is the selectivity of an inhibitor like this compound typically measured?
A2: The most common method for determining kinase inhibitor selectivity is to profile the compound against a large panel of recombinant kinases in parallel biochemical assays.[7] These screens can be performed in several ways:
-
Single-Dose Profiling: The inhibitor is tested at a single, fixed concentration (e.g., 100 nM or 1 µM) to identify potential "hits" or off-targets.[7]
-
Dose-Response Profiling: For any kinases inhibited above a certain threshold (e.g., >70% inhibition) in the initial screen, a full dose-response curve is generated to determine the IC50 value (the concentration required to inhibit 50% of the kinase's activity).[7][8]
These profiling services are offered by specialist labs and can cover a substantial portion of the human kinome.[7] The data generated allows for the calculation of selectivity scores to quantify the inhibitor's specificity.
Q3: What is the difference between a biochemical assay and a cellular assay for assessing specificity?
A3: Biochemical and cellular assays provide different but complementary information about an inhibitor's specificity.
| Feature | Biochemical Assays | Cellular Assays |
| System | Uses purified, recombinant kinases and substrates in a cell-free environment.[7][9] | Uses living cells, either engineered to express a target or endogenous. |
| Measures | Direct enzymatic inhibition (IC50) or binding affinity (Kd).[3][7] | Target engagement, inhibition of downstream signaling pathways, or a cellular phenotype.[8] |
| Advantages | High confidence in target identity, high-throughput, reproducible.[7] | Physiologically relevant context (accounts for cell permeability, efflux pumps, intracellular ATP concentration, and protein complexes).[10][11] |
| Disadvantages | May not reflect cellular potency due to artificial conditions (e.g., low ATP, truncated proteins).[3][10][11] | More complex, lower throughput, and harder to definitively attribute effects to a single target. |
Discrepancies between the two are common. An inhibitor may appear potent and selective in a biochemical assay but show reduced potency or different selectivity in cells.[3][10]
Q4: this compound is a "type II" inhibitor. How does this affect specificity?
A4: Type II inhibitors bind to the inactive "DFG-out" conformation of a kinase, where the DFG motif of the activation loop is flipped. This conformation is generally less conserved across the kinome than the active "DFG-in" state targeted by type I inhibitors. This provides an opportunity to achieve higher selectivity. For example, the inhibitor CHZ868 was developed from the this compound scaffold with a modification designed to clash with kinases that have a residue larger than glycine in the pre-DFG position, thereby significantly improving its selectivity for JAK2 over other kinases.[1] However, even type II inhibitors can have off-targets, and their potency can be highly dependent on the conformational equilibrium of the kinase in the assay.
Troubleshooting Guides
Problem 1: My biochemical assay shows this compound inhibits an unexpected kinase.
Answer: This is a common finding in kinase profiling. The next steps are crucial for validating this potential off-target activity.
-
Confirm with a Dose-Response Curve: If the initial screen was at a single concentration, determine the IC50 for the unexpected kinase. An off-target with a potent IC50 is more significant than one inhibited only at high concentrations.[7]
-
Use an Orthogonal Assay Format: Validate the finding using a different assay technology.[12] For example, if the primary screen was a fluorescence-based assay, confirm the result with a radiometric filter-binding assay, which is often considered the gold standard.[6][9] This helps rule out assay-specific artifacts.
-
Perform an ATP Competition Assay: Determine if the inhibition is ATP-competitive. Most kinase inhibitors work by competing with ATP.[6] A non-competitive or uncompetitive mechanism might suggest an allosteric binding site or assay interference.
-
Proceed to Cellular Assays: The ultimate test is to see if this off-target inhibition occurs in a cellular context. Use a target engagement assay (like NanoBRET™) or a downstream signaling assay specific to the newly identified off-target kinase.[8][13]
Problem 2: My cellular assay results don't match the biochemical selectivity profile of this compound.
Answer: Discrepancies between biochemical and cellular data are common and can be informative.[10] Consider the following factors:
-
Cell Permeability: this compound may not efficiently cross the cell membrane, leading to a lower intracellular concentration than expected and thus weaker potency.
-
Efflux Pumps: The compound could be actively removed from the cell by transporters like P-glycoprotein.
-
Intracellular ATP Concentration: Cellular ATP levels (1-10 mM) are much higher than those used in many biochemical assays (often at or below the Km of ATP).[3][14] This high concentration of a natural competitor can significantly reduce the apparent potency of ATP-competitive inhibitors like this compound.[10]
-
Target Abundance and Pathway Sensitivity: The relative levels of the on-target versus off-target kinases in the cell, and the sensitivity of their respective pathways to inhibition, can alter the selectivity profile observed in a cellular system.[3]
-
Protein Scaffolds and Complexes: In cells, kinases exist within larger protein complexes that can affect inhibitor binding, which is not recapitulated with isolated recombinant kinase domains.[11]
Problem 3: How can I design my experiment to minimize and account for the off-target effects of this compound in cell-based studies?
Answer: A multi-pronged approach is essential to build confidence that the observed cellular phenotype is due to on-target inhibition.
-
Use the Lowest Effective Concentration: Titrate this compound in your cellular assay to find the lowest concentration that gives a robust on-target effect. Using excessively high concentrations increases the likelihood of engaging off-targets.
-
Use a Negative Control Compound: If available, use a close structural analog of this compound that is known to be inactive against the target kinase. This helps control for non-specific or off-target effects of the chemical scaffold.
-
Perform Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target kinase. If this compound no longer produces the phenotype in these cells, it provides strong evidence for on-target activity.
-
Conduct a Rescue Experiment: If the target kinase has a known resistance mutation that prevents this compound binding, express this mutant in your cells. If the cells become resistant to the inhibitor's effects, it confirms on-target engagement.
Quantitative Data Summary
As an example of improving inhibitor specificity, the compound CHZ868 was developed from the this compound scaffold to have better selectivity for JAK2.
Table 1: Comparison of Inhibitory Activity (IC50, nM) of this compound and CHZ868. [1]
| Target | This compound (IC50, nM) | CHZ868 (IC50, nM) | Comment |
| JAK2 (V617F) | 18 | 6 | CHZ868 shows improved on-target potency. |
| TYK2 | 180 | 110 | - |
| BCR-ABL | 38 | >1000 | CHZ868 significantly reduces this off-target activity. |
| RET | 10 | >1000 | CHZ868 significantly reduces this off-target activity. |
| FLT3 | 6 | >1000 | CHZ868 significantly reduces this off-target activity. |
Table 2: Template for Kinome Profiling Data of this compound.
Use this table to log your own experimental results from a kinase panel screen.
| Kinase Target | Percent Inhibition @ 1µM | IC50 (nM) | Assay Format | Notes |
| Target of Interest (e.g., JAK2) | e.g., ADP-Glo™ | |||
| Off-Target 1 | ||||
| Off-Target 2 | ||||
| ... |
Experimental Protocols
Protocol 1: General Method for Kinome-wide Selectivity Profiling (Biochemical)
This protocol outlines a general workflow for assessing inhibitor specificity using a luminescence-based kinase assay like ADP-Glo™.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare assay buffers, recombinant kinases, specific substrates, and ATP as recommended by the assay manufacturer. The final ATP concentration should ideally be at the Km for each specific kinase to allow for better comparison of intrinsic affinities.[3][15]
-
-
Initial Single-Dose Screening:
-
In a 384-well plate, add this compound to a final concentration of 1 µM. Include "no-enzyme" and "vehicle-only" (e.g., 1% DMSO) controls.[15]
-
Add the specific kinase for each reaction. Pre-incubate the compound and enzyme for 15 minutes at room temperature.[15]
-
Initiate the reaction by adding the ATP/substrate mixture. Allow the reaction to proceed for the optimized time (e.g., 1-2 hours).
-
Stop the reaction and measure ADP production using the ADP-Glo™ detection reagents according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ADP generated.
-
Calculate the percent inhibition for each kinase relative to the vehicle control.
-
-
IC50 Determination for Hits:
-
For any kinase showing significant inhibition (e.g., >70%), perform a follow-up assay.
-
Prepare a 10-point, 3-fold serial dilution of this compound, starting from a top concentration of 10 µM.
-
Perform the kinase assay as described above for each concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: General Method for Cellular Target Engagement (NanoBRET™ Assay)
This protocol describes how to measure the binding of this compound to a target kinase in living cells.[11][13]
-
Cell Preparation:
-
Use HEK293 cells (or another suitable cell line) transiently transfected with a plasmid expressing the kinase of interest fused to a NanoLuc® luciferase.
-
-
Assay Execution:
-
Harvest and resuspend the transfected cells in Opti-MEM® medium.
-
Dispense the cells into a 96- or 384-well white assay plate.
-
Prepare serial dilutions of this compound in DMSO and add them to the cells.
-
Add the cell-permeable fluorescent NanoBRET™ tracer, which also binds to the kinase's ATP pocket.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the system to reach equilibrium.
-
-
Data Acquisition:
-
Add the NanoBRET® Nano-Glo® Substrate to the wells.
-
Immediately read the plate on a luminometer equipped with two filters to measure the donor (luciferase, 460 nm) and acceptor (tracer, 618 nm) emission signals.
-
-
Analysis:
-
Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
As the concentration of this compound increases, it will displace the tracer, causing a decrease in the BRET signal.
-
Plot the NanoBRET™ ratio against the log of the this compound concentration and fit the curve to determine the cellular IC50, which reflects target engagement.[13]
-
Visualizations
Caption: Workflow for Validating Kinase Inhibitor Specificity.
Caption: On-Target vs. Off-Target Inhibition by this compound.
Caption: Logic for Troubleshooting Discrepant Assay Results.
References
- 1. Activity of the type II JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 13. icr.ac.uk [icr.ac.uk]
- 14. reactionbiology.com [reactionbiology.com]
- 15. domainex.co.uk [domainex.co.uk]
Technical Support Center: BBT594 and Resistance Mutations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the type II inhibitor BBT594 and investigating resistance mechanisms, such as the L884P mutation.
General Information & FAQs
Q1: What is the primary target of this compound?
This compound is a type II inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase.[1][2] It is not an inhibitor of the Epidermal Growth Factor Receptor (EGFR). The JAK-STAT signaling pathway is crucial for cytokine signaling and is implicated in various myeloproliferative neoplasms (MPNs) and acute lymphoblastic leukemia (ALL).[1][2]
Q2: What is the mechanism of action of this compound?
As a type II inhibitor, this compound binds to the inactive conformation of the JAK2 kinase domain, specifically in an allosteric pocket adjacent to the ATP-binding site. This differs from type I inhibitors, which compete with ATP in the active conformation. This distinct binding mode allows type II inhibitors like this compound to overcome resistance mechanisms that affect type I inhibitors.[3][4]
Q3: What is the significance of the L884P mutation?
The L884P mutation in the JH1 kinase domain of JAK2 is a known resistance mechanism to the type II inhibitor this compound.[3] It was identified through random mutagenesis screens in Ba/F3 cells expressing a constitutively active form of JAK2.[3] This mutation has been shown to confer resistance to this compound, particularly when it co-occurs with other activating mutations like JAK2 R683G.[3][4]
Troubleshooting Guide: Investigating this compound Resistance
Q4: My cells are showing reduced sensitivity to this compound. What could be the cause?
Reduced sensitivity to this compound can be multifactorial. A primary consideration is the emergence of acquired resistance mutations within the drug's target, JAK2. The L884P mutation is a documented cause of resistance to this compound.[3][5][6][7]
Q5: How does the L884P mutation confer resistance to this compound?
Structural modeling and molecular dynamics simulations suggest that the L884P mutation induces conformational changes in the JH1 domain of JAK2.[1][2][3][4] Specifically, it is predicted to alter the conformation of the P-loop and helix C, which in turn disrupts the sub-pocket required for the binding of type II inhibitors like this compound.[3][4] This leads to a weakened interaction between the inhibitor and its target.[1][2] The L884P mutation enhances the flexibility of the allosteric pocket, which increases the conformational entropy change and weakens the binding of this compound.[1][2]
Q6: I am observing this compound resistance. How can I confirm if the L884P mutation is present?
To determine if the L884P mutation is the cause of resistance, you will need to perform sequencing of the JAK2 gene in your resistant cell population. Compare the sequence to the wild-type JAK2 sequence to identify the specific mutation.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against different JAK2 variants.
| Cell Line/JAK2 Status | Inhibitor | IC50 (nM) | Fold Change in Resistance | Citation |
| Ba/F3 CRLF2/JAK2 R683G | This compound | 8.5 | - | [3][4] |
| Ba/F3 CRLF2/JAK2 R683G L884P | This compound | 504 | ~59 | [3][4] |
| Ba/F3 EPOR/JAK2 V617F | This compound | 29 | - | [3][4] |
| Ba/F3 CRLF2/JAK2 R683G | NVP-BVB808 (Type I) | 15.7 | - | [3][4] |
| Ba/F3 EPOR/JAK2 V617F | NVP-BVB808 (Type I) | 10 | - | [3][4] |
Experimental Protocols
Protocol 1: Random Mutagenesis Screen for Identifying Resistance Mutations
This protocol is designed to identify mutations that confer resistance to a specific inhibitor.
-
Library Generation: A mutagenized library of the gene of interest (e.g., JAK2 R683G) is created using methods such as error-prone PCR.
-
Cell Line Transduction: The mutagenized library is expressed in a suitable cell line, such as murine Ba/F3 cells, which are dependent on the kinase activity for survival and proliferation. For JAK2 studies, Ba/F3 cells expressing CRLF2 are often used.[3][4]
-
Inhibitor Selection: The transduced cells are cultured in the presence of the inhibitor (e.g., 3 µM this compound).[3][4]
-
Resistant Clone Isolation: Only cells harboring mutations that confer resistance to the inhibitor will survive and proliferate. These resistant colonies are then isolated.
-
Sequence Analysis: The gene of interest from the resistant clones is sequenced to identify the specific mutation(s) responsible for resistance. In studies with this compound, all screened resistant clones harbored the JAK2 L884P mutation.[3][4]
Protocol 2: Cell Viability Assay to Determine IC50 Values
This protocol is used to quantify the effectiveness of an inhibitor against a specific cell line.
-
Cell Seeding: Seed the desired cell lines (e.g., Ba/F3 expressing wild-type or mutant JAK2) in 96-well plates at an appropriate density.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound) for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo) or metabolic activity (e.g., MTT).
-
Data Analysis: Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces cell viability by 50%).
Visualizations
Caption: The JAK/STAT signaling pathway and points of intervention.
Caption: Experimental workflow for identifying this compound resistance mutations.
References
- 1. How Does the L884P Mutation Confer Resistance to Type-II Inhibitors of JAK2 Kinase: A Comprehensive Molecular Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Does the L884P Mutation Confer Resistance to Type-II Inhibitors of JAK2 Kinase: A Comprehensive Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Frontiers | JAK2 Alterations in Acute Lymphoblastic Leukemia: Molecular Insights for Superior Precision Medicine Strategies [frontiersin.org]
- 6. JAK2 Alterations in Acute Lymphoblastic Leukemia: Molecular Insights for Superior Precision Medicine Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired JAK2 mutations confer resistance to JAK inhibitors in cell models of acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Managing BBT594 variability between experimental batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in experiments involving the JAK2 inhibitor, BBT594.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, type II inhibitor of Janus kinase 2 (JAK2). It functions by binding to the ATP-binding site of the JAK2 kinase domain, stabilizing it in an inactive conformation. This prevents the phosphorylation of downstream STAT (Signal Transducer and Activator of Transcription) proteins, thereby inhibiting the JAK/STAT signaling pathway. This pathway is crucial for the proliferation and survival of cells, particularly in the context of myeloproliferative neoplasms (MPNs) where it is often constitutively active.
Q2: What are the common sources of variability in experiments with this compound?
Variability in experiments using this compound can arise from several factors:
-
Lot-to-Lot Variability: Differences in the purity, activity, or formulation of different batches of this compound.
-
Compound Handling and Storage: Improper storage or handling can lead to degradation of the compound.
-
Cell Culture Conditions: Variations in cell line identity, passage number, cell density, and media components can significantly impact results.
-
Assay Protocol Execution: Inconsistent incubation times, reagent concentrations, and detection methods can introduce variability.
-
Solubility Issues: this compound has specific solubility characteristics that, if not properly addressed, can lead to inaccurate concentrations.
Q3: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical for maintaining the integrity of this compound. Below are the recommended guidelines based on supplier information.
| Parameter | Recommendation |
| Storage Temperature | Store powder at -20°C for up to 1 year or at -80°C for up to 2 years. |
| Stock Solution Storage | Store stock solutions in DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Light Sensitivity | Protect from light. |
| Solubility | Soluble in DMSO (≥ 33 mg/mL). For aqueous solutions, specialized formulation protocols may be required. |
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | Lot-to-lot variability: Different batches may have slight variations in potency. | 1. Qualify each new lot: Perform a side-by-side comparison of the new lot with a previously validated lot using a standardized cell-based assay. 2. Establish acceptance criteria: Define an acceptable range for the IC50 value based on historical data. 3. Request Certificate of Analysis (CoA): Review the CoA for each lot for information on purity and other quality control parameters. |
| Cell passage number: High passage numbers can lead to genetic drift and altered drug sensitivity. | 1. Use a consistent and low passage number: Thaw a fresh vial of cells after a defined number of passages. 2. Monitor cell morphology and growth rate: Discard cells that show signs of change. | |
| Inconsistent cell seeding density: Variations in the number of cells per well can affect the drug-to-cell ratio. | 1. Accurately count cells: Use a reliable method for cell counting (e.g., automated cell counter). 2. Ensure even cell distribution: Gently mix the cell suspension before and during plating. | |
| Poor or no inhibition of JAK2 signaling | Compound degradation: Improper storage or handling has compromised the compound's activity. | 1. Prepare fresh stock solutions: Avoid using old stock solutions. 2. Verify storage conditions: Ensure the compound has been stored at the recommended temperature and protected from light. |
| Incorrect compound concentration: Errors in dilution calculations or poor solubility. | 1. Double-check all calculations: Have a colleague review your dilution scheme. 2. Ensure complete solubilization: Visually inspect the stock solution for any precipitate. If necessary, gentle warming or sonication may aid dissolution in DMSO. | |
| High background signal in assays | Precipitation of this compound in media: The compound may precipitate when diluted from a high-concentration DMSO stock into aqueous cell culture media. | 1. Optimize the final DMSO concentration: Keep the final DMSO concentration in the assay low (typically <0.5%) and consistent across all wells. 2. Perform a solubility test: Visually inspect the media for any precipitate after adding this compound at the highest concentration used in your assay. |
| Cell death observed in vehicle control wells | DMSO toxicity: High concentrations of DMSO can be toxic to cells. | 1. Determine the maximum tolerated DMSO concentration: Run a dose-response curve with DMSO alone to identify the highest non-toxic concentration for your cell line. 2. Maintain a consistent DMSO concentration: Ensure all wells, including controls, have the same final DMSO concentration. |
Experimental Protocols
Detailed Methodology for Determining the IC50 of this compound in a Cell-Based Proliferation Assay
This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.
Materials:
-
JAK2-dependent cell line (e.g., HEL, SET-2)
-
Complete cell culture medium
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well cell culture plates, sterile
-
Cell proliferation reagent (e.g., MTT, resazurin, or a luminescence-based assay like CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance, fluorescence, or luminescence
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -80°C.
-
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Resuspend the cells in fresh, pre-warmed complete medium to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete medium. A common starting point is a 10-point, 3-fold serial dilution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or control solutions to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Assessment:
-
Follow the manufacturer's instructions for the chosen cell proliferation reagent. For example, for an MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C.
-
-
Read the absorbance, fluorescence, or luminescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average background reading (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability data against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Visualizations
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Validation & Comparative
A Head-to-Head Comparison of BBT594 and Ruxolitinib in JAK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), the inhibition of Janus kinase 2 (JAK2) has emerged as a cornerstone of treatment. Ruxolitinib, a potent JAK1/JAK2 inhibitor, has been a clinical mainstay for years. This guide provides a detailed comparison with BBT594, a type II JAK2 inhibitor, offering insights into their distinct mechanisms, potency, and selectivity based on available preclinical data.
At a Glance: Key Differences
| Feature | This compound | Ruxolitinib |
| Inhibitor Type | Type II | Type I |
| Binding Target | Inactive (DFG-out) conformation of JAK2 | Active (DFG-in) conformation of JAK1 and JAK2 |
| Reported Status | Deemed unsuitable for in vivo studies due to selectivity issues and poor pharmacokinetics | FDA-approved for myelofibrosis and other conditions |
Mechanism of Action: A Tale of Two Conformations
The fundamental difference between this compound and ruxolitinib lies in their binding mechanism to the JAK2 kinase. Ruxolitinib is a Type I inhibitor, binding to the active "DFG-in" conformation of the kinase's ATP-binding pocket.[1][2] This competitive inhibition prevents the phosphorylation of downstream signaling molecules.
In contrast, this compound is a Type II inhibitor, which uniquely targets the inactive "DFG-out" conformation of JAK2.[1][2] This mode of inhibition stabilizes an inactive state of the enzyme, offering a different approach to disrupting the dysregulated signaling characteristic of MPNs.
Potency and Selectivity
Quantitative data highlights the different profiles of these two inhibitors.
Biochemical Potency
| Inhibitor | Target | IC₅₀ (nM) |
| Ruxolitinib | JAK1 | 3.3[3][4] |
| JAK2 | 2.8[3][4] | |
| JAK3 | 428[5] | |
| TYK2 | 19[6] | |
| This compound | JAK2 | Data not available |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cellular Potency
| Inhibitor | Cell Line | Target Context | IC₅₀ (nM) |
| This compound | Ba/F3 | JAK2 R683G | 8.5[7] |
| Ba/F3 | JAK2 V617F | 29[7] | |
| Ruxolitinib | Ba/F3 | JAK2 V617F | 127[5] |
| HEL (human erythroleukemia) | JAK2 V617F | 186[3] |
In cellular assays, this compound has shown potent inhibition of Ba/F3 cells expressing mutant forms of JAK2.[7] Notably, in these specific cell lines, this compound demonstrated a lower IC₅₀ than that reported for ruxolitinib.[5][7] However, it is crucial to note that this compound was ultimately deemed unsuitable for in vivo studies due to a lack of selectivity and poor pharmacokinetic properties.[2] Ruxolitinib, in contrast, exhibits a well-characterized and clinically manageable selectivity profile.
Experimental Methodologies
The following are representative protocols for the types of experiments used to characterize JAK2 inhibitors.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the direct inhibition of kinase activity by a compound.
Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant JAK2 enzyme, a biotinylated peptide substrate, and ATP in a kinase reaction buffer.
-
Compound Addition: Add serial dilutions of the inhibitor (this compound or ruxolitinib) or DMSO as a vehicle control.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add HTRF detection reagents. These typically include a europium-labeled antibody that binds to the phosphorylated substrate and a streptavidin-conjugated acceptor molecule.
-
Signal Measurement: Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths. The ratio of these emissions is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (Ba/F3 Cells)
This assay assesses the effect of an inhibitor on the proliferation of cells that are dependent on JAK2 signaling for survival and growth.
Protocol:
-
Cell Seeding: Seed Ba/F3 cells expressing a constitutively active JAK2 mutant (e.g., JAK2 V617F) into a 96-well plate in a growth medium.
-
Inhibitor Treatment: Add varying concentrations of this compound or ruxolitinib to the wells.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Determine the percentage of viable cells relative to untreated controls and calculate the IC₅₀ for cell proliferation.
Western Blot for Phospho-STAT Inhibition
This technique is used to determine if an inhibitor can block the downstream signaling of JAK2 by measuring the phosphorylation of its substrate, STAT.
Protocol:
-
Cell Treatment: Culture JAK2-dependent cells (e.g., HEL cells) and treat with different concentrations of the inhibitor for a defined time.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a STAT protein (e.g., phospho-STAT3). Subsequently, incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: Analyze the intensity of the bands corresponding to phospho-STAT to determine the extent of inhibition. Re-probe the membrane with an antibody for total STAT as a loading control.
Conclusion
This compound and ruxolitinib represent two distinct strategies for targeting JAK2. While ruxolitinib's success as a type I inhibitor is well-established in the clinic, the exploration of type II inhibitors like this compound highlights the ongoing efforts to develop novel therapeutic approaches for MPNs. The preclinical data for this compound, though limited, suggests potent cellular activity but also underscores the challenges of achieving a desirable selectivity and pharmacokinetic profile for in vivo applications. Further research into type II JAK2 inhibitors may yet yield compounds with improved therapeutic potential.
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ruxolitinib | Cell Signaling Technology [cellsignal.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to BBT594 and CHZ868: Type II JAK2 Inhibitors
This guide provides a detailed comparison of two type II Janus kinase 2 (JAK2) inhibitors, BBT594 and CHZ868, for an audience of researchers, scientists, and drug development professionals. Both compounds target the inactive "DFG-out" conformation of the JAK2 kinase, a mechanism distinct from type I inhibitors like ruxolitinib. This distinction offers potential advantages, particularly in overcoming resistance to existing therapies for myeloproliferative neoplasms (MPNs).
Performance and Efficacy
CHZ868 was developed to improve upon the limitations of this compound, which, despite its novel mechanism, was found to have issues with selectivity and poor pharmacokinetic properties that rendered it unsuitable for in vivo studies.[1] CHZ868 has demonstrated significant preclinical activity, showing it can overcome persistence to type I JAK inhibitors and reduce the mutant allele burden in murine MPN models, a feat not typically observed with type I inhibitors.[2][3]
In cellular assays, CHZ868 potently inhibits the proliferation of JAK2-dependent cell lines. For instance, in SET2 cells, which carry the JAK2 V617F mutation, CHZ868 has a GI50 of 59 nM.[4] It also effectively inhibits the proliferation of Ba/F3 cells expressing JAK2 V617F with an IC50 of 0.06 µM, showing a preference for the mutant over the wild-type form.[3] In contrast, while this compound was shown to block the proliferation of JAK2 V617F-mutant cells, its broader applicability was hampered by its pharmacological limitations.[1]
A key advantage of CHZ868 is its ability to remain effective against cells that have developed resistance to type I inhibitors.[5] This is attributed to its mechanism of stabilizing the inactive state of JAK2, which prevents the hyperphosphorylation of the activation loop often seen with type I inhibitor treatment.[6][7] Conversely, a specific mutation, L884P in the JAK2 kinase domain, has been identified to confer resistance to this compound.[8][9]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and CHZ868 from various preclinical studies.
Table 1: In Vitro Cellular Activity
| Inhibitor | Cell Line | Target | Assay | IC50 / GI50 | Reference |
| CHZ868 | Ba/F3-EPOR-JAK2 WT | JAK2 WT | Proliferation | 0.17 µM (IC50) | [3][4] |
| Ba/F3-JAK2 V617F | JAK2 V617F | Proliferation | 0.06 µM (IC50) | [3] | |
| SET2 | JAK2 V617F | Proliferation | 59 nM (GI50) | [4] | |
| CMK | - | Proliferation | 378 nM (GI50) | [4] | |
| MHH-CALL4 | JAK2-dependent | Growth | ~100 nM (IC50) | [6] | |
| This compound | MHH-CALL4 | JAK2-dependent | Growth | ~100 nM (IC50) | [6] |
| Ba/F3-CRLF2/JAK2 R683G | JAK2 R683G | Proliferation | 8.5 nM (IC50) | [8] | |
| Ba/F3-EPOR/JAK2 V617F | JAK2 V617F | Proliferation | 29 nM (IC50) | [8] |
Table 2: Kinase Specificity
| Inhibitor | Kinase Assay | Value | Reference |
| CHZ868 | JAK2 enzymatic assay | 110 nM (IC50) | [10] |
| Kinome screen (at 100 nM) | Active against 26 kinases, including JAK2 and TYK2 | [4] |
Mechanism of Action: The JAK-STAT Signaling Pathway
Both this compound and CHZ868 are type II inhibitors that bind to the inactive conformation of the JAK2 kinase domain. This binding prevents the phosphorylation of the activation loop, a critical step in kinase activation. The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of inhibition for these type II inhibitors.
Caption: Inhibition of the JAK-STAT pathway by type II inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of this compound and CHZ868.
Cell Proliferation Assay (CellTiter-Glo®)
This assay is used to determine the effect of the inhibitors on the proliferation of various cell lines.
-
Cell Plating: Cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of the inhibitor (e.g., CHZ868 at 0, 0.05, 0.1, 0.2 µM) or vehicle control (DMSO).[4]
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours for Ba/F3 cells or 72 hours for MHH-CALL4 cells).[4]
-
Luminescence Measurement: CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well.[4] The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) is calculated from the dose-response curve.
Western Blotting for Phospho-STAT and Phospho-JAK2
This technique is employed to assess the inhibition of JAK-STAT signaling.
Caption: A typical workflow for Western blotting analysis.
-
Cell Treatment and Lysis: Cells are treated with the inhibitor or vehicle for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-JAK2, p-STAT3, p-STAT5) and total proteins as loading controls.
-
Detection: After incubation with a secondary antibody conjugated to horseradish peroxidase (HRP), the protein bands are visualized using a chemiluminescence detection system.
In Vivo Murine Models of Myeloproliferative Neoplasms
Animal models are essential for evaluating the in vivo efficacy of the inhibitors.
-
Model Induction: Murine models of MPNs are established, for example, through retroviral bone marrow transplantation of cells expressing MPLW515L to induce myelofibrosis.[3]
-
Inhibitor Administration: CHZ868 is reconstituted in a vehicle such as 0.5% methylcellulose / 0.5% Tween-80 and administered to the mice, typically by oral gavage at doses like 10 or 30 mg/kg/day.[4]
-
Monitoring and Analysis: Disease progression is monitored through various parameters, including hematological analysis, spleen size, and body weight. At the end of the study, tissues such as bone marrow and spleen are collected for further analysis, including flow cytometry to determine the mutant allele burden and western blotting to assess target engagement.[3]
Conclusion
In the comparison between this compound and CHZ868, CHZ868 emerges as a more promising therapeutic candidate due to its improved in vivo suitability and its demonstrated efficacy in overcoming resistance to type I JAK2 inhibitors. While this compound was instrumental in validating the therapeutic concept of type II JAK2 inhibition, its pharmacological limitations have restricted its clinical development. The preclinical data for CHZ868 supports its potential as a disease-modifying agent for patients with myeloproliferative neoplasms. Further clinical investigation is warranted to fully elucidate the therapeutic utility of CHZ868.
References
- 1. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancing MPN Therapy: Type II JAK2 Inhibition Overcomes Resistance and Amplifies Efficacy in MPN Models [synapse.patsnap.com]
- 6. Activity of the type II JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. ashpublications.org [ashpublications.org]
- 9. ashpublications.org [ashpublications.org]
- 10. apexbt.com [apexbt.com]
A Comparative Guide to the Efficacy of BBT594 and Other JAK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical and clinical efficacy of various Janus kinase 2 (JAK2) inhibitors, with a focus on the investigational Type II inhibitor, BBT594, relative to other approved and investigational agents. This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering a comprehensive overview of the current landscape of JAK2 inhibition.
Introduction to JAK2 Inhibition
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a crucial role in the signaling pathways of various cytokines and growth factors that are essential for hematopoiesis and immune response. Dysregulation of the JAK-STAT signaling pathway, often driven by mutations such as JAK2 V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (MF). Consequently, JAK2 has emerged as a key therapeutic target for these conditions.
JAK2 inhibitors are broadly classified into two types based on their mechanism of action:
-
Type I Inhibitors: These ATP-competitive inhibitors bind to the active conformation of the JAK2 kinase domain. This class includes the approved drugs ruxolitinib, fedratinib, momelotinib, and pacritinib.
-
Type II Inhibitors: These inhibitors bind to and stabilize the inactive conformation of the JAK2 kinase, often in a "DFG-out" state where the Asp-Phe-Gly motif is flipped. This compound and CHZ868 are examples of Type II inhibitors. This distinct binding mode may offer advantages in overcoming certain forms of resistance to Type I inhibitors.[1][2]
This guide will delve into the available preclinical and clinical data to provide a comparative analysis of the efficacy of these different classes of JAK2 inhibitors.
Preclinical Efficacy: A Head-to-Head Comparison
The following table summarizes the in vitro potency of this compound and other selected JAK2 inhibitors against wild-type and V617F-mutated JAK2. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower IC50 value indicates a more potent inhibitor. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Type | Target | Assay Type | Cell Line | IC50 (nM) | Reference(s) |
| This compound | Type II | JAK2 | Cell-based | Ba/F3-EPOR-JAK2 V617F | 29 | [1] |
| JAK2 R683G | Cell-based | Ba/F3-CRLF2 | 8.5 | [1] | ||
| CHZ868 | Type II | JAK2 | Cell-based | EPOR JAK2 WT Ba/F3 | 170 | [3] |
| JAK2 V617F | Cell-based | SET2 | 59 (GI50) | [3] | ||
| JAK2 V617F | Cell-based | Ba/F3-EPOR | 60 | [4] | ||
| JAK2 WT | Cell-based | Ba/F3-EPOR | 170 | [4] | ||
| Ruxolitinib | Type I | JAK1 | Biochemical | - | 3.3 | [5] |
| JAK2 | Biochemical | - | 2.8 | [5] | ||
| JAK2 V617F | Cell-based | Ba/F3 | 127 | [6] | ||
| JAK2 V617F | Cell-based | HEL | 186 | [7] | ||
| Fedratinib | Type I | JAK2 | Biochemical | - | 3 | [8][9] |
| JAK2 V617F | Biochemical | - | 3 | [9] | ||
| JAK2 V617F | Cell-based | Ba/F3 | ~300 | [10] | ||
| JAK2 V617F | Cell-based | HEL | ~300 | [10] | ||
| Momelotinib | Type I | JAK1 | Biochemical | - | 11 | |
| JAK2 | Biochemical | - | 18 | |||
| JAK2 V617F | Cell-based | HEL | 1800 | |||
| TEL-JAK2 | Cell-based | Ba/F3 | 800 | |||
| Pacritinib | Type I | JAK2 | Biochemical | - | 23 | |
| JAK2 V617F | Biochemical | - | 19 |
Clinical Efficacy of Approved JAK2 Inhibitors
While this compound is still in the preclinical stages of development, several Type I JAK2 inhibitors have been approved for the treatment of myelofibrosis and other related conditions. The following table summarizes key clinical efficacy data for these approved agents. The primary endpoints in these trials often include the proportion of patients achieving a ≥35% reduction in spleen volume (SVR35) and a ≥50% reduction in total symptom score (TSS50).
| Inhibitor | Clinical Trial(s) | Patient Population | Key Efficacy Outcomes | Reference(s) |
| Ruxolitinib | COMFORT-I & COMFORT-II | Intermediate-2 or High-Risk Myelofibrosis | COMFORT-I: 41.9% SVR35 at week 24 vs. 0.7% for placebo. 45.9% TSS50 at week 24 vs. 5.3% for placebo. COMFORT-II: 28.5% SVR35 at week 48 vs. 0% for best available therapy (BAT). | |
| Fedratinib | JAKARTA & JAKARTA-2 | JAKARTA: Intermediate-2 or High-Risk Myelofibrosis (treatment-naïve). JAKARTA-2: Myelofibrosis previously treated with ruxolitinib. | JAKARTA: 36-40% SVR35 at week 24 vs. 1% for placebo. JAKARTA-2: 55% SVR35 in evaluable patients. | |
| Momelotinib | MOMENTUM | Anemic Myelofibrosis patients previously treated with a JAK inhibitor. | Showed significant improvements in anemia-related outcomes, spleen size, and symptoms compared to danazol. | |
| Pacritinib | PERSIST-2 | Myelofibrosis with platelet count <100 × 10⁹/L | 29% SVR35 vs. 3% for BAT. 23% TSS50 vs. 13% for BAT. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided.
Caption: JAK-STAT pathway and inhibitor mechanisms.
Caption: Workflow for evaluating JAK2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key in vitro assays used to evaluate the efficacy of JAK2 inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site.
Materials:
-
Recombinant JAK2 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer A to achieve the desired final concentrations.
-
Prepare a 3X solution of the JAK2 enzyme and Eu-anti-Tag antibody mixture in Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the diluted test compound.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Cell-Based Proliferation Assay (Ba/F3-JAK2 V617F)
This assay assesses the ability of an inhibitor to suppress the proliferation of a cell line that is dependent on the activity of a specific kinase for survival and growth.
Materials:
-
Ba/F3 cells engineered to express JAK2 V617F
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
Procedure:
-
Culture Ba/F3-JAK2 V617F cells in RPMI-1640 with 10% FBS. These cells do not require IL-3 for proliferation due to the constitutively active JAK2 V617F.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of the test compounds in culture medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.
Conclusion
The landscape of JAK2 inhibitors is evolving, with both Type I and Type II inhibitors demonstrating significant therapeutic potential. While Type I inhibitors like ruxolitinib have established clinical efficacy in treating myeloproliferative neoplasms, Type II inhibitors such as this compound offer a distinct mechanism of action that may address some of the limitations of existing therapies, including acquired resistance. The preclinical data presented in this guide highlight the potent and selective nature of this compound. Further investigation, including comprehensive head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate the comparative efficacy and safety of this compound and to define its potential role in the management of JAK2-driven diseases. This guide serves as a foundational resource for researchers to navigate the complexities of JAK2 inhibitor development and to inform future research directions in this dynamic field.
References
- 1. Pharmacological properties of JTE-052: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stork: The Next Generation of JAK Inhibitors: an Update on Fedratinib, Momelotonib, and Pacritinib [storkapp.me]
- 8. Discovery and biological evaluation of a novel and highly potent JAK2 inhibitor for the treatment of triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating BBT594 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BBT594, a type II inhibitor of Janus kinase 2 (JAK2), with other relevant JAK2 inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate signaling pathways and experimental workflows. This document is intended to assist researchers in objectively evaluating this compound's performance and in designing experiments to validate its target engagement in a cellular context.
Introduction to this compound and JAK2 Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, regulating cellular processes such as proliferation, differentiation, and apoptosis. The JAK/STAT pathway is a key signaling cascade, and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and autoimmune disorders.
This compound is a type II kinase inhibitor that specifically targets the inactive, "DFG-out" conformation of JAK2.[1] Originally developed as an inhibitor for BCR-ABL, it was subsequently identified as a potent inhibitor of JAK2, particularly the V617F mutant prevalent in MPNs.[2] Unlike type I inhibitors that bind to the active "DFG-in" conformation, type II inhibitors like this compound offer a different mechanism of action that can potentially overcome resistance to type I inhibitors. However, this compound has been noted for its limitations in potency, selectivity, and pharmacokinetic properties, which have hindered its clinical development.[2]
This guide will compare this compound with a clinically relevant type I inhibitor, Ruxolitinib, and a structurally related, next-generation type II inhibitor, CHZ868.
Comparative Data of JAK2 Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators. Direct head-to-head comparisons in the same experimental settings are limited in publicly available literature; therefore, data from various sources are presented.
Table 1: Cellular Potency of JAK2 Inhibitors
| Compound | Inhibitor Type | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | Type II | Ba/F3-EPOR-JAK2 V617F | Proliferation | 29 | [3] |
| Ba/F3-TEL-JAK2 | Proliferation | 8.5 | [3] | ||
| CHZ868 | Type II | SET2 (JAK2 V617F) | Proliferation | 59 | [4] |
| Ba/F3-EPOR-JAK2 WT | Proliferation | 170 | [4] | ||
| Ruxolitinib | Type I | SET2 (JAK2 V617F) | pSTAT5 Inhibition | 14 | [5] |
| Ba/F3-EPOR-JAK2 V617F | Proliferation | ~200 | [6] |
Table 2: Kinase Selectivity Profile
While a comprehensive kinome scan for this compound is not publicly available, known off-target activities are listed below. CHZ868 was developed to have improved selectivity over this compound.
| Compound | Primary Target | Known Off-Targets (Qualitative) | Reference |
| This compound | JAK2 | BCR-ABL, RET, FLT3 | [2] |
| CHZ868 | JAK2 | Potent and selective for JAK2 over many other kinases, though it shows some activity against TYK2. | [2] |
| Ruxolitinib | JAK1/JAK2 | Relatively selective for JAK1 and JAK2. | [5] |
Experimental Protocols for Target Engagement Validation
Validating that a compound binds to its intended target within a cell is a critical step in drug development. Below are detailed protocols for two common methods to assess target engagement of JAK2 inhibitors like this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells based on the principle of ligand-induced thermal stabilization of the target protein.[7][8]
Protocol:
-
Cell Culture and Treatment:
-
Culture a human cell line expressing endogenous JAK2 (e.g., HEL, SET-2) to 70-80% confluency.
-
Harvest and resuspend the cells in complete media.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a PCR cycler, followed by cooling to room temperature for 3 minutes.[9]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.[9]
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble JAK2 in each sample by Western blotting or an immunoassay (e.g., ELISA, AlphaLISA).
-
-
Data Interpretation:
-
Thermal Shift Curve: Plot the amount of soluble JAK2 as a function of temperature. A shift of the curve to higher temperatures in the presence of this compound indicates target engagement.
-
Isothermal Dose-Response Fingerprint (ITDRF): At a single, optimized temperature, plot the amount of soluble JAK2 against the concentration of this compound. This will yield a dose-dependent stabilization curve from which an EC50 for target engagement can be determined.
-
Immunoprecipitation and Western Blotting for Phospho-STAT5
This method assesses the functional consequence of JAK2 inhibition by measuring the phosphorylation of its downstream substrate, STAT5.
Protocol:
-
Cell Culture, Starvation, and Treatment:
-
Culture a cytokine-dependent cell line (e.g., Ba/F3 expressing a constitutively active JAK2 mutant, or a cell line that can be stimulated with a cytokine like erythropoietin).
-
If necessary, starve the cells of serum or specific cytokines to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., EPO) for a short period (e.g., 15-30 minutes) to induce JAK2-mediated STAT5 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 and a loading control like GAPDH or β-actin.
-
-
Data Interpretation:
-
A dose-dependent decrease in the p-STAT5 signal in this compound-treated cells compared to the vehicle control indicates inhibition of the JAK2 signaling pathway, providing indirect evidence of target engagement.
-
Visualizing Pathways and Workflows
JAK2/STAT Signaling Pathway
References
- 1. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Type I vs. Type II JAK2 Inhibitors in Drug Discovery
A deep dive into the mechanisms, selectivity, and therapeutic potential of two distinct classes of JAK2 inhibitors for researchers, scientists, and drug development professionals.
The discovery of the JAK2 V617F mutation as a key driver in myeloproliferative neoplasms (MPNs) has catalyzed the development of targeted therapies aimed at the Janus kinase (JAK) family of proteins.[1][2] Among these, inhibitors of JAK2 have shown significant clinical benefit. These inhibitors are broadly classified into two main categories, Type I and Type II, distinguished by their unique binding modes and conformational selectivity. This guide provides a comparative analysis of these two classes, supported by experimental data, to inform ongoing research and drug development efforts.
Differentiating Type I and Type II JAK2 Inhibitors: A Mechanistic Overview
Type I and Type II JAK2 inhibitors both target the ATP-binding site of the kinase domain but differ in the conformational state of the enzyme they recognize.[3][4]
-
Type I inhibitors bind to the active conformation of the JAK2 kinase.[3][4] These inhibitors are ATP-competitive and prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[4] The majority of clinically approved JAK2 inhibitors, including ruxolitinib, fedratinib, and pacritinib, fall into this category.[4][5]
-
Type II inhibitors bind to the inactive conformation of the JAK2 kinase, often extending into an adjacent allosteric site.[4][6] By stabilizing the inactive state, they prevent the kinase from adopting the active conformation required for signaling.[6][7] This distinct mechanism offers the potential for greater selectivity and the ability to overcome resistance mechanisms associated with Type I inhibitors.[6][7] Examples of Type II inhibitors include CHZ868 and NVP-BBT594, which have shown promise in preclinical studies.[3][4] A first-in-class Type II JAK2 inhibitor, AJ1-11095, is currently in Phase 1 clinical trials for myelofibrosis.[8]
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immune response.[1][9] Dysregulation of this pathway, often due to activating mutations like JAK2 V617F, is a hallmark of MPNs.[1][10]
Caption: A simplified diagram of the JAK-STAT signaling pathway.
Binding Modes of Type I and Type II Inhibitors
The distinct binding orientations of Type I and Type II inhibitors to the JAK2 kinase domain are a key differentiating feature.
Caption: Distinct binding modes of Type I and Type II JAK2 inhibitors.
Performance Data: A Head-to-Head Comparison
The following tables summarize the biochemical and cellular activities of representative Type I and Type II JAK2 inhibitors based on published data.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Inhibitor | Type | JAK1 | JAK2 | JAK3 | TYK2 | Reference(s) |
| Ruxolitinib | I | 2.8-3.3 | 3.2-4 | 428 | 19 | [11][12] |
| Fedratinib | I | 35 | 3-14 | 333 | 43 | [3][11][12] |
| Pacritinib | I | 23 | 23-53 | 1180 | 1140 | [11][12] |
| Momelotinib | I | 150 | 51-160 | 1600 | 1800 | [11][12] |
| CHZ868 | II | >10,000 | 3.4 | >10,000 | >10,000 | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference(s) |
| Ruxolitinib | SET-2 | pSTAT5 Inhibition | 14 | [11][12] |
| Fedratinib | SET-2 | pSTAT5 Inhibition | 672 | [11][12] |
| Pacritinib | SET-2 | pSTAT5 Inhibition | 429 | [11][12] |
| Momelotinib | SET-2 | pSTAT5 Inhibition | 205 | [11][12] |
| Ruxolitinib | HEL | Proliferation | ~180 | [13] |
| Fedratinib | HEL | Proliferation | ~400 | [13] |
| Pacritinib | HEL | Proliferation | ~250 | [13] |
| Momelotinib | HEL | Proliferation | ~1000 | [13] |
| CHZ868 | SET-2 | Proliferation | 26 | [7] |
Experimental Protocols: Key Methodologies
Accurate comparison of inhibitor performance relies on standardized and well-defined experimental protocols. Below are outlines of common assays used in the characterization of JAK2 inhibitors.
Biochemical Kinase Assay (e.g., TR-FRET)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified JAK2 protein.
-
Reagents: Recombinant human JAK2 enzyme, biotinylated peptide substrate, ATP, and a terbium-labeled anti-phosphopeptide antibody.
-
Procedure:
-
The inhibitor is incubated with the JAK2 enzyme.
-
ATP is added to initiate the kinase reaction, leading to phosphorylation of the substrate.
-
The reaction is stopped, and the terbium-labeled antibody and streptavidin-europium are added.
-
Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Inhibition of JAK2 activity results in a decreased FRET signal.
-
Cellular Phospho-STAT (pSTAT) Assay
This assay quantifies the inhibition of JAK2 signaling within a cellular context by measuring the phosphorylation of its downstream target, STAT.
-
Cell Lines: Commonly used cell lines include those with constitutive JAK2 activation, such as HEL (JAK2 V617F) or SET-2 (JAK2 V617F).
-
Procedure:
-
Cells are treated with varying concentrations of the inhibitor.
-
Cells are lysed, and protein concentration is determined.
-
Detection: Levels of phosphorylated STAT (pSTAT) and total STAT are measured by Western blotting or flow cytometry using specific antibodies.
-
Cell Proliferation Assay
This assay assesses the impact of the inhibitor on the growth of JAK2-dependent cancer cell lines.
-
Cell Lines: As with the pSTAT assay, JAK2-dependent cell lines are utilized.
-
Procedure:
-
Cells are seeded in microplates and treated with a range of inhibitor concentrations.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using reagents such as CellTiter-Glo® (measures ATP levels) or MTS.
-
Detection: Luminescence or absorbance is measured to determine the percentage of viable cells relative to untreated controls.
-
Experimental Workflow for Inhibitor Characterization
The process of identifying and characterizing novel JAK2 inhibitors typically follows a structured workflow, from initial screening to in vivo validation.
Caption: A typical experimental workflow for JAK2 inhibitor discovery.
Concluding Remarks
Both Type I and Type II JAK2 inhibitors have demonstrated therapeutic potential in targeting the dysregulated JAK-STAT signaling in MPNs. While Type I inhibitors have achieved clinical success, the emergence of persistence and off-target effects highlights the need for novel therapeutic strategies.[14] Type II inhibitors, with their distinct mechanism of action and potential for improved selectivity, represent a promising avenue for the development of next-generation therapies.[4][7] Preclinical data suggests that Type II inhibitors may be effective in overcoming the limitations of their Type I counterparts, offering the potential for more durable clinical responses.[6][7] The ongoing clinical evaluation of Type II inhibitors will be crucial in determining their ultimate role in the treatment of MPNs and other JAK2-driven diseases.
References
- 1. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]
- 2. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 10. ovid.com [ovid.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JAK2 inhibitors for myeloproliferative neoplasms: what is next? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RET Inhibitors for Researchers and Drug Development Professionals
The landscape of targeted therapy for RET-altered cancers has evolved significantly, moving from multi-kinase inhibitors to highly selective agents. This guide provides a comprehensive, data-driven comparison of key RET inhibitors, including the U.S. FDA-approved selective inhibitors selpercatinib and pralsetinib, as well as the multi-kinase inhibitors vandetanib and cabozantinib which possess anti-RET activity. While preclinical data suggests BBT-594 (also known as NVP-BBT594) is a potent RET inhibitor, a lack of publicly available quantitative data on its kinase selectivity and clinical efficacy prevents a direct head-to-head comparison in this guide.
Mechanism of Action: A Shift Towards Selectivity
RET inhibitors can be broadly categorized into two groups: multi-kinase inhibitors and selective RET inhibitors.
Multi-Kinase Inhibitors (MKIs): Vandetanib and cabozantinib were among the first agents to demonstrate clinical activity against RET-altered tumors. However, their therapeutic window is often limited by off-target toxicities resulting from the inhibition of other kinases, such as VEGFR2, which is associated with adverse events like hypertension and diarrhea.
Selective RET Inhibitors: Selpercatinib and pralsetinib were specifically designed to target RET with high potency and selectivity, minimizing off-target effects. This enhanced selectivity is intended to improve the safety profile and allow for more sustained target inhibition.
Information on BBT-594 suggests it is a potent inhibitor of the RET receptor tyrosine kinase. Preclinical studies show it impairs GDNF-mediated RET downstream signaling. Interestingly, it has also been characterized as a type II inhibitor of JAK2, stabilizing the kinase in its inactive conformation. However, detailed information on its binding mode to RET and its broader kinase selectivity profile is not widely available.
Comparative Efficacy: A Look at the Data
The following tables summarize the available quantitative data for key RET inhibitors, providing a basis for objective comparison of their performance.
Table 1: In Vitro Potency of RET Inhibitors (IC50 values in nM)
| Inhibitor | RET (Wild-Type) | CCDC6-RET Fusion | KIF5B-RET Fusion | RET M918T | RET V804M | RET V804L |
| Selpercatinib | 0.92 | - | - | - | Yes | - |
| Pralsetinib | 0.3 - 0.4 | 0.4 | 12 | 0.4 | 0.4 | 0.4 |
| Cabozantinib | 5.2 | 0.06 µM | - | 27 | >5000 | - |
| Vandetanib | 130 | - | - | - | 726 | 4014 |
| BBT-594 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Value reported in µM |
Note: IC50 values can vary depending on the specific assay conditions. This table provides a general comparison based on available data.
Table 2: Clinical Efficacy of Selective RET Inhibitors in RET Fusion-Positive NSCLC
| Clinical Trial | Inhibitor | Patient Population | Overall Response Rate (ORR) | Duration of Response (DoR) |
| LIBRETTO-001 | Selpercatinib | Previously treated with platinum chemotherapy | 64% | 17.5 months |
| LIBRETTO-001 | Selpercatinib | Treatment-naïve | 85% | Not Reached |
| ARROW | Pralsetinib | Previously treated with platinum chemotherapy | 59% | 16 months (median PFS) |
| ARROW | Pralsetinib | Treatment-naïve | 72% | Not Reached |
Table 3: Clinical Efficacy of RET Inhibitors in RET-Mutant Medullary Thyroid Cancer (MTC)
| Clinical Trial | Inhibitor | Patient Population | Overall Response Rate (ORR) |
| LIBRETTO-001 | Selpercatinib | Previously treated with cabozantinib or vandetanib | 69% |
| LIBRETTO-001 | Selpercatinib | Treatment-naïve | 73% |
| ARROW | Pralsetinib | Previously treated with cabozantinib or vandetanib | 55.7% |
| ARROW | Pralsetinib | Treatment-naïve | 77.4% |
Safety and Tolerability
A key differentiator between selective and multi-kinase RET inhibitors is their safety profile. Due to their targeted nature, selpercatinib and pralsetinib generally exhibit a more manageable side-effect profile compared to cabozantinib and vandetanib.
Common adverse events for selective RET inhibitors (Selpercatinib and Pralsetinib):
-
Dry mouth
-
Increased AST/ALT
-
Hypertension
-
Edema
-
Fatigue
Common adverse events for multi-kinase inhibitors (Cabozantinib and Vandetanib):
-
Diarrhea
-
Rash
-
Hypertension
-
Fatigue
-
Hand-foot syndrome
The safety profile of BBT-594 in a clinical setting for RET-driven cancers has not been reported.
Signaling Pathways and Experimental Workflows
To further understand the context of RET inhibition, the following diagrams illustrate the RET signaling pathway and a general workflow for evaluating inhibitor efficacy.
Caption: Simplified RET signaling pathway.
Caption: General workflow for preclinical and clinical evaluation of RET inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key experiments cited in the evaluation of RET inhibitors.
In Vitro Kinase Inhibition Assay (for IC50 Determination)
-
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Materials: Recombinant RET kinase (wild-type or mutant), kinase buffer, ATP, substrate (e.g., a synthetic peptide), test inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the RET kinase, substrate, and test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a specified temperature for a set period.
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either ATP consumption or ADP production.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the effect of an inhibitor on the proliferation of cancer cells harboring a specific RET alteration.
-
Materials: Cancer cell line with a known RET fusion or mutation, cell culture medium, serum, test inhibitor, and a viability assay reagent (e.g., MTT or CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The development of selective RET inhibitors has marked a significant advancement in the treatment of RET-driven cancers, offering improved efficacy and safety compared to earlier multi-kinase inhibitors. Selpercatinib and pralsetinib have demonstrated robust and durable responses in clinical trials, establishing them as standard-of-care options for patients with RET-altered NSCLC and thyroid cancers. While BBT-594 shows promise as a potent RET inhibitor in preclinical models, further publication of its detailed biochemical and clinical data is necessary to fully understand its therapeutic potential and position it within the current landscape of RET-targeted therapies. Researchers and clinicians should continue to monitor the evolving data on both established and emerging RET inhibitors to optimize patient outcomes.
A Comparative Guide to BBT594 and Alternative JAK2 Inhibitors for Researchers
This guide provides a comparative analysis of the experimental results of the type II JAK2 inhibitor BBT594 against alternative JAK2 inhibitors. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of their preclinical and clinical data. Due to this compound's limited progression in drug development, publicly available data on the reproducibility of its experimental results is scarce. The compound was found to be unsuitable for in vivo studies owing to selectivity issues and poor pharmacokinetic properties.[1] This guide, therefore, focuses on a comparison of the available preclinical data for this compound with the more extensive datasets of clinically approved and other investigational JAK2 inhibitors.
Data Presentation: Quantitative Comparison of JAK2 Inhibitors
The following tables summarize the available quantitative data for this compound and a selection of type I and type II JAK2 inhibitors. This data is crucial for comparing their potency and selectivity.
Table 1: In Vitro Potency of JAK2 Inhibitors
| Compound | Type | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| This compound | Type II | JAK2 | Proliferation Assay | Not explicitly stated, but blocked proliferation of JAK2 V617F-mutant cells | JAK2 V617F-mutant cells | [1] |
| CHZ868 | Type II | JAK2 | Proliferation Assay (GI50) | 59 | SET2 (JAK2 V617F) | [2] |
| JAK2 | Proliferation Assay (IC50) | 170 | Ba/F3 (EPOR JAK2 WT) | [2] | ||
| JAK2 | Kinase Assay | 110 | - | [3] | ||
| Ruxolitinib | Type I | JAK1 | Kinase Assay | 3.3 | - | [4][5] |
| JAK2 | Kinase Assay | 2.8 | - | [4][5] | ||
| JAK3 | Kinase Assay | 428 | - | [4][5] | ||
| TYK2 | Kinase Assay | 19 | - | [4][5] | ||
| pSTAT3 Inhibition | Cellular Assay | 280 | - | [6] | ||
| Cell Growth | Proliferation Assay (EC50) | 186 | HEL cells | [7] | ||
| Fedratinib | Type I | JAK2 | Kinase Assay | 3 | - | [5][8] |
| JAK1 | Kinase Assay | 105 | - | [5] | ||
| JAK3 | Kinase Assay | 1002 | - | [5] | ||
| TYK2 | Kinase Assay | 405 | - | [5] | ||
| FLT3 | Kinase Assay | 15 | - | [8] | ||
| Pacritinib | Type I | JAK2 | Kinase Assay | 23 | - | [5][9] |
| JAK2 V617F | Kinase Assay | 19 | - | [9] | ||
| JAK1 | Kinase Assay | 1280 | - | [5][9] | ||
| JAK3 | Kinase Assay | 520 | - | [5][9] | ||
| TYK2 | Kinase Assay | 50 | - | [5][9] | ||
| FLT3 | Kinase Assay | 22 | - | [9] | ||
| Momelotinib | Type I | JAK1 | Kinase Assay | 11 | - | [5] |
| JAK2 | Kinase Assay | 18 | - | [5] | ||
| JAK3 | Kinase Assay | 155 | - | [5] | ||
| TYK2 | Kinase Assay | 17 | - | [5] | ||
| ACVR1/ALK2 | Enzymatic Assay | 8.4 | - | [10] |
Table 2: Overview of Preclinical and Clinical Status
| Compound | Preclinical Findings | Clinical Status | Key Characteristics |
| This compound | Stabilizes JAK2 in an inactive conformation and reduces activation loop phosphorylation.[1] | Not advanced to clinical trials. | Deemed unsuitable for in vivo studies due to poor selectivity and pharmacokinetics.[1] |
| CHZ868 | Potently suppresses the growth of CRLF2-rearranged human B-ALL cells and improves survival in mouse models.[3] Shows efficacy in ruxolitinib-resistant models.[11] | Investigational, preclinical. | A promising type II inhibitor that overcomes some limitations of type I inhibitors in preclinical settings.[11] |
| Ruxolitinib | Reduces tumor burden in mice with JAK2V617F-expressing cells.[4] | FDA-approved for myelofibrosis and polycythemia vera.[12] | First-in-class JAK1/2 inhibitor, but can be associated with myelosuppression.[12] |
| Fedratinib | Reduces blood counts and splenomegaly in mouse models of MPN.[5] | FDA-approved for intermediate-2 or high-risk primary or secondary myelofibrosis.[8] | A selective JAK2 inhibitor. |
| Pacritinib | Inhibits JAK2 and FLT3 and induces apoptosis in dependent cancer cell lines.[9] | FDA-approved for myelofibrosis with severe thrombocytopenia.[13] | Dual JAK2/FLT3 inhibitor with limited myelosuppressive effects.[13] |
| Momelotinib | Inhibits JAK1/2 and ACVR1, potentially addressing both splenomegaly and anemia.[14] | FDA-approved for myelofibrosis patients with anemia.[14] | Addresses anemia, a common issue with other JAK inhibitors.[14] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are generalized protocols for key experiments cited in the comparison of JAK2 inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Materials : Purified recombinant JAK kinases (JAK1, JAK2, JAK3, TYK2), ATP, substrate peptide (e.g., a poly-Glu-Tyr peptide), and the test compound (e.g., this compound or alternatives).
-
Procedure :
-
The test compound is serially diluted to a range of concentrations.
-
The kinase, substrate, and test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration at which 50% of the kinase activity is inhibited, is determined by fitting the data to a dose-response curve.[15]
Cell Proliferation/Viability Assay
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
-
Cell Lines : Relevant cancer cell lines, particularly those with known JAK2 mutations (e.g., HEL, SET2, UKE-1) or engineered to express specific JAK2 variants.[16][17]
-
Procedure :
-
Cells are seeded in multi-well plates and allowed to attach overnight.
-
The test compound is added at various concentrations.
-
Cells are incubated with the compound for a specified period (e.g., 48-72 hours).[16]
-
Cell viability is assessed using a colorimetric or luminescent method:
-
MTT/XTT Assay : Measures the metabolic activity of viable cells, which reduces a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Assay : Measures the amount of ATP present, which is an indicator of metabolically active cells.[2]
-
-
-
Data Analysis : The percentage of cell viability is calculated relative to vehicle-treated control cells. The IC50 or GI50 (concentration for 50% growth inhibition) value is determined from the dose-response curve.[2]
Western Blotting for Phospho-STAT Analysis
This technique is used to assess the inhibition of JAK-STAT signaling within cells.
-
Procedure :
-
Cells are treated with the test compound for a specific duration.
-
Cells are lysed to extract proteins.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for phosphorylated STAT proteins (e.g., p-STAT3, p-STAT5) and total STAT proteins (as a loading control).
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are added.
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Data Analysis : The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of signaling inhibition.[18]
Mandatory Visualization
The following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
References
- 1. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of Pacritinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Topical Ruxolitinib and Delgocitinib Versus Systemic JAK Inhibitors: A Comparative Safety Review [mdpi.com]
- 13. The odyssey of pacritinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CHZ868, a Type II JAK2 Inhibitor, Reverses Type I JAK Inhibitor Persistence and Demonstrates Efficacy in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BBT594 and Next-Generation JAK2 Inhibitors in Myeloproliferative Neoplasms
For Researchers, Scientists, and Drug Development Professionals
The discovery of the JAK2 V617F mutation as a primary driver in myeloproliferative neoplasms (MPNs) has catalyzed the development of targeted therapies aimed at the Janus kinase (JAK) family.[1][2][3] While first-generation inhibitors have offered significant symptomatic relief, the field is rapidly advancing toward next-generation agents that promise greater selectivity, deeper responses, and potentially disease-modifying outcomes. This guide provides a detailed comparison of BBT594, a novel Type II JAK2 inhibitor, against other next-generation inhibitors, supported by experimental data and methodologies.
Mechanism of Action: A Paradigm Shift from Type I to Type II Inhibition
JAK2 inhibitors are broadly classified based on their binding mode to the kinase domain. This fundamental difference in mechanism underpins their distinct biochemical and cellular profiles.
-
Type I Inhibitors: These agents, which include the first-in-class drug ruxolitinib and newer agents like fedratinib, pacritinib, and momelotinib, are ATP-competitive.[1][4] They bind to the active conformation of the JAK2 kinase domain (the "DFG-in" state), preventing the transfer of phosphate from ATP to its substrate and thereby blocking downstream signaling.[1] While effective at reducing spleen volume and symptom burden, they do not typically eradicate the malignant clone and can be limited by off-target effects and myelosuppression.[1][4]
-
Type II Inhibitors: this compound and CHZ868 represent this novel class. They bind to an inactive conformation of the kinase ("DFG-out"), occupying an allosteric pocket adjacent to the ATP-binding site.[1] This mechanism offers the potential for greater selectivity and the ability to overcome resistance mechanisms associated with Type I inhibitors.[5] Preclinical studies suggest that Type II inhibitors may induce a more significant reduction in the mutant allele burden, a feat not commonly observed with Type I inhibitors.[1]
Figure 1: Mechanism of Type I vs. Type II JAK2 Inhibition.
Data Presentation: Performance Metrics
The following tables summarize the key performance characteristics of this compound and a selection of next-generation JAK2 inhibitors compared to the benchmark, ruxolitinib.
Table 1: Overview and Mechanism of Action
| Inhibitor | Company/Developer | Class | Primary Target(s) | Key Distinguishing Feature |
|---|---|---|---|---|
| This compound | - | Type II | JAK2 | Binds to inactive "DFG-out" conformation; potential to reduce mutant allele burden.[1] |
| Ruxolitinib | Incyte/Novartis | Type I | JAK1, JAK2 | First-in-class dual JAK1/2 inhibitor; established efficacy in symptom control.[1][4] |
| Fedratinib | Bristol Myers Squibb | Type I | JAK2, FLT3 | More selective for JAK2 over other JAKs; effective in ruxolitinib-resistant patients.[1][6][7] |
| Pacritinib | CTI BioPharma | Type I | JAK2, IRAK1 | Spares JAK1, making it suitable for patients with severe thrombocytopenia.[1][8] |
| Momelotinib | GSK | Type I | JAK1, JAK2, ACVR1 | Unique inhibition of ACVR1 helps to ameliorate anemia.[1][9] |
| CHZ868 | - | Type II | JAK2 | Similar mechanism to this compound; active in ruxolitinib-resistant models.[1][10] |
Table 2: Comparative Efficacy and Safety of Approved Next-Generation Inhibitors
| Inhibitor | Key Indication | Spleen Volume Reduction (SVR ≥35%) | Primary Hematological Adverse Events |
|---|---|---|---|
| Ruxolitinib | Intermediate/High-Risk MF | ~42% (COMFORT-I at 24 wks)[11] | Anemia, Thrombocytopenia[1][12] |
| Fedratinib | Intermediate/High-Risk MF (incl. post-ruxolitinib) | ~36% (JAKARTA at 24 wks)[7] | Anemia, Thrombocytopenia; GI toxicity (nausea, diarrhea).[7][13] |
| Pacritinib | MF with severe thrombocytopenia (<50 × 10⁹/L) | ~29% (PERSIST-2) | Diarrhea, Nausea. Less myelosuppressive than other JAKis.[8][12] |
| Momelotinib | MF with anemia | Non-inferior to ruxolitinib (SIMPLIFY-1) | Lower rates of Grade 3/4 anemia compared to ruxolitinib.[1][9][11] |
Note: Direct comparative preclinical data for this compound, such as IC50 values against other inhibitors in the same assays, is limited in publicly available literature. CHZ868, another Type II inhibitor, has shown IC50 values in the low nanomolar range in cell-based assays using JAK2-dependent cell lines.[10]
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, making it central to hematopoiesis and immune response.[14][15] Its dysregulation is a key factor in MPN pathogenesis.
-
Ligand Binding: A cytokine (e.g., erythropoietin) binds to its specific receptor on the cell surface.
-
Receptor Dimerization & JAK Activation: This binding brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[14]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular tails, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.[16] The STATs are then themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs detach from the receptor, form dimers, and translocate into the nucleus.[16][17]
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[18]
Figure 2: The JAK-STAT signaling pathway and point of inhibition.
Experimental Protocols
The data cited in this guide are derived from standard preclinical and clinical assays. Below are generalized methodologies for key experiments.
A. Biochemical Kinase Inhibition Assay This experiment measures the direct inhibitory effect of a compound on a purified enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific kinase (e.g., JAK2).
-
Procedure:
-
Purified, recombinant JAK2 enzyme is incubated in a reaction buffer.
-
A specific peptide substrate and ATP are added to the reaction mixture.
-
The test inhibitor (e.g., this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a set temperature.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
The percentage of inhibition at each concentration is calculated relative to a control (no inhibitor), and the data are fitted to a dose-response curve to determine the IC50 value.
-
B. Cell-Based Proliferation and Viability Assay This experiment assesses an inhibitor's ability to halt the growth of cancer cells that depend on JAK2 signaling.
-
Objective: To measure the effect of an inhibitor on the proliferation of JAK2-dependent cell lines (e.g., Ba/F3 cells engineered to express JAK2 V617F).
-
Procedure:
-
Cells are seeded into multi-well plates at a specific density.
-
The cells are treated with the inhibitor across a range of concentrations and incubated for a period (typically 48-72 hours).
-
Cell viability or proliferation is measured using a reagent such as CellTiter-Glo® (measures ATP, an indicator of metabolic activity) or by direct cell counting.
-
Results are normalized to vehicle-treated controls to calculate the percentage of growth inhibition and determine the IC50.
-
Figure 3: Workflow for a cell-based proliferation assay.
Conclusion and Future Outlook
The landscape of JAK2 inhibitors for myelofibrosis is evolving from broad-acting agents to highly selective and potentially disease-modifying therapies. This compound, as a Type II inhibitor, represents a promising strategy to achieve deeper, more durable responses by targeting the inactive state of the JAK2 kinase. This mechanism may offer advantages in selectivity and in its ability to reduce the underlying burden of the malignant clone, a key unmet need not addressed by first-generation inhibitors.[1]
While approved next-generation Type I inhibitors like fedratinib, pacritinib, and momelotinib have provided crucial new options for specific patient populations (e.g., those with resistance, thrombocytopenia, or anemia), the ultimate goal remains the eradication of the disease.[8][19] The continued clinical development of Type II inhibitors like this compound, as well as other novel approaches such as pseudokinase domain inhibitors, will be critical in advancing toward this objective. Future research and clinical trial data will be essential to fully delineate the therapeutic position and long-term benefits of this compound in the management of myeloproliferative neoplasms.
References
- 1. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.sahmri.org.au [research.sahmri.org.au]
- 3. Janus Kinase 2 (JAK2) and Its Role in Myelofibrosis - Bristol Myers Squibb [bms.com]
- 4. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches | Blood Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. patientpower.info [patientpower.info]
- 7. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Study Compares Safety Profile of 2 JAK Inhibitors in Patients With Myelofibrosis | Docwire News [docwirenews.com]
- 10. Activity of the type II JAK2 inhibitor CHZ868 in B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reviewing the safety of JAK inhibitors for the treatment of myelofibrosis [mpn-hub.com]
- 13. Indirect treatment comparison of momelotinib vs fedratinib safety in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. youtube.com [youtube.com]
- 17. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. JAK inhibition in myelofibrosis: how to sequence treatment in this new era of multiple options - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling BBT594
Essential Safety and Handling Guide for BBT594
This document provides crucial safety and logistical information for the handling and disposal of this compound (also known as NVP-BBT594), a potent receptor tyrosine kinase (RET) inhibitor used in cancer research.[1] As a compound with potential cytotoxic activity, it is imperative to adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.[2] This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: The information provided here is based on general best practices for handling potent research compounds. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and comprehensive safety information before handling this compound.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure. All personnel handling this compound, regardless of the quantity, must wear the following PPE.[3]
| Equipment | Specification | Purpose |
| Gloves | Double-layered, powder-free nitrile gloves (chemotherapy-rated recommended). | Prevents skin contact. Double-gloving provides extra protection against potential tears or contamination during removal. |
| Lab Coat | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from splashes and aerosol contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Prevents eye exposure from splashes or aerosolized particles. Standard safety glasses are insufficient. |
| Respiratory Protection | An N95-rated respirator or higher is required when handling the powdered form of the compound. | Protects against inhalation of aerosolized particles during weighing and initial reconstitution. |
Engineering Controls and Safe Handling Practices
-
Ventilation: All handling of powdered this compound, including weighing and initial reconstitution, must be performed inside a certified chemical fume hood or a Class II Biological Safety Cabinet to prevent inhalation of the compound.[3]
-
Designated Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked with a "Cytotoxic Agent" warning sign.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the designated handling area.[4] Always wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Spill Management Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Before cleaning, put on the full required PPE, including double gloves, a disposable gown, eye protection, and a respirator.
-
Contain the Spill:
-
For Powder: Gently cover the spill with absorbent pads dampened with a suitable solvent (e.g., 70% ethanol) to avoid raising dust.
-
For Liquid: Cover the spill with absorbent pads, starting from the outside and working inward.
-
-
Clean the Area: Using forceps, carefully pick up the absorbent materials and any broken glass. Place them into a designated cytotoxic waste container. Clean the spill area three times with a detergent solution, followed by a final rinse with purified water.
-
Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.[5]
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Operational and Disposal Plans
Experimental Protocol: Reconstitution of this compound Powder
This protocol outlines the steps for safely preparing a stock solution of this compound for experimental use. The following procedure should be performed entirely within a chemical fume hood or biological safety cabinet.
-
Preparation:
-
Assemble all necessary materials: this compound vial, required solvent (e.g., DMSO), sterile microcentrifuge tubes, and calibrated pipettes.
-
Don all required PPE (double gloves, disposable gown, eye protection, respirator).
-
Place a disposable, absorbent bench pad in the work area.
-
-
Reconstitution:
-
Carefully remove the cap from the this compound vial.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Securely cap the vial and vortex gently until the powder is completely dissolved. If necessary, sonication can be used to aid dissolution.[1]
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes.
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C, protected from light.[1]
-
-
Cleanup:
-
Wipe down the work surface and any equipment used with a suitable deactivating agent or detergent.
-
Dispose of all contaminated materials (e.g., pipette tips, empty vial, bench pad, gloves) in a designated cytotoxic waste container.
-
Disposal Plan for this compound Waste
All waste generated from the handling of this compound is considered hazardous cytotoxic waste and must be segregated from regular laboratory trash.[6]
-
Sharps Waste: Needles, syringes, and glass vials must be placed directly into a puncture-proof, clearly labeled cytotoxic sharps container.[5]
-
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and plasticware should be collected in a dedicated, leak-proof container lined with a yellow or purple bag and marked with the cytotoxic hazard symbol.[5][7]
-
Liquid Waste: Unused stock solutions and contaminated media must be collected in a sealed, shatter-resistant container labeled as "Cytotoxic Liquid Waste" for disposal through the institution's hazardous waste program. Do not pour this compound solutions down the drain.[7]
Visualization of Safe Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. danielshealth.ca [danielshealth.ca]
- 7. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
